DJ-V-159
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNLJLJLVESLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: DJ-V-159 Activation of the GPRC6A Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor class C group 6 member A (GPRC6A) is a multifaceted receptor implicated in a variety of physiological processes, including metabolism, inflammation, and endocrine function. Its activation by a diverse range of ligands, such as osteocalcin, testosterone, and basic amino acids, has made it an attractive, albeit complex, therapeutic target. Recently, a novel, potent small molecule agonist, DJ-V-159, was identified through computational structure-based screening. This tri-phenyl compound has demonstrated significant potential in modulating GPRC6A activity, offering a promising new tool for both research and therapeutic development.[1]
This technical guide provides a comprehensive overview of the activation of GPRC6A by this compound, focusing on the core signaling pathways, detailed experimental protocols for assessing its activity, and a summary of its quantitative parameters.
This compound and GPRC6A: Mechanism of Action
This compound is a synthetic, non-peptidic agonist of GPRC6A.[1] Upon binding to the receptor, it initiates a cascade of intracellular signaling events. Experimental evidence has confirmed that this compound activates at least two major downstream signaling pathways: the Extracellular signal-regulated kinase (ERK) phosphorylation pathway and the cyclic adenosine (B11128) monophosphate (cAMP) accumulation pathway.[1] This dual signaling capability highlights the pleiotropic effects that can be elicited through GPRC6A activation.
The activation of GPRC6A by this compound has been demonstrated to be dose-dependent, with responses observed at concentrations as low as 0.2 nM.[1] This high potency makes this compound a valuable chemical probe for studying the physiological roles of GPRC6A and a promising lead compound for drug development.
GPRC6A Signaling Pathways Activated by this compound
The following diagram illustrates the known signaling pathways activated by this compound upon binding to the GPRC6A receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of this compound on the GPRC6A receptor.
| Parameter | Pathway | Value | Cell Line | Reference |
| Activation Concentration | ERK Phosphorylation & cAMP Accumulation | ≥ 0.2 nM | HEK-293 (GPRC6A transfected) | [1] |
| EC50 | ERK Phosphorylation | Not explicitly reported | HEK-293 (GPRC6A transfected) | [1] |
| EC50 | cAMP Accumulation | Not explicitly reported | HEK-293 (GPRC6A transfected) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activation of GPRC6A by this compound are provided below.
Experimental Workflow: GPRC6A Agonist Screening
The general workflow for screening and validating a novel GPRC6A agonist like this compound is depicted in the following diagram.
ERK Phosphorylation Assay
This protocol describes a cell-based assay to measure the phosphorylation of ERK1/2 in response to this compound stimulation in HEK-293 cells stably expressing GPRC6A.
Materials:
-
HEK-293 cells stably transfected with a GPRC6A expression vector
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-293-GPRC6A cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells into 12-well plates at a density of 2.5 x 105 cells per well and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the culture medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the accumulation of intracellular cAMP in response to this compound in HEK-293 cells expressing GPRC6A.
Materials:
-
HEK-293 cells stably transfected with a GPRC6A expression vector
-
Complete DMEM
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 0.5 mM IBMX)
-
This compound stock solution (in DMSO)
-
cAMP Assay Kit (e.g., a competitive immunoassay using HTRF or ELISA)
-
Lysis buffer (provided with the cAMP assay kit)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-293-GPRC6A cells in complete DMEM.
-
Seed cells into a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
-
Assay Preparation:
-
The next day, aspirate the culture medium and replace it with 100 µL of stimulation buffer.
-
Incubate the plate for 30 minutes at 37°C to allow for IBMX to inhibit phosphodiesterases.
-
-
Compound Treatment:
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the assay kit's detection method (e.g., HTRF reader or plate reader for ELISA).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound represents a significant advancement in the study of GPRC6A. As a potent and selective agonist, it provides a powerful tool to dissect the complex signaling pathways and physiological functions of this receptor. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential GPRC6A modulators. Further characterization of this compound's pharmacological profile will undoubtedly contribute to a deeper understanding of GPRC6A biology and may pave the way for novel therapeutic strategies targeting this important receptor.
References
DJ-V-159: A Selective GPRC6A Agonist for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor class C group 6 member A (GPRC6A) has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. This receptor's ability to be activated by a variety of ligands, including amino acids, cations, and hormones like osteocalcin, positions it as a critical regulator of metabolic homeostasis. The development of selective agonists for GPRC6A is a key step in harnessing its therapeutic potential. This whitepaper provides a detailed technical overview of DJ-V-159, a novel, potent, and selective small-molecule agonist of GPRC6A. We present its pharmacological data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to GPRC6A
GPRC6A is a class C G protein-coupled receptor (GPCR) characterized by a large extracellular Venus flytrap (VFT) domain, a seven-transmembrane (7-TM) domain, and an intracellular C-terminal tail.[1] It is expressed in various tissues, including the pancreas, skeletal muscle, liver, and brain, where it plays a role in regulating glucose metabolism, insulin (B600854) secretion, and other endocrine functions.[1][2] GPRC6A is activated by a diverse range of endogenous ligands, including basic L-amino acids (e.g., L-arginine, L-lysine), divalent cations (e.g., Ca2+), and the bone-derived hormone osteocalcin.[1] Upon activation, GPRC6A can couple to multiple G protein signaling pathways, including Gs to stimulate cyclic AMP (cAMP) production and Gq to activate the phospholipase C (PLC) pathway.[2][3] Furthermore, GPRC6A activation leads to the phosphorylation of extracellular signal-regulated kinase (ERK).[4] This pleiotropic signaling capacity makes GPRC6A a central node in metabolic regulation.
This compound: A Computationally Identified Novel Agonist
This compound is a tri-phenyl compound that was identified through a computational, structure-based high-throughput screening approach.[5][6] It was predicted to bind to both the VFT and 7-TM domains of GPRC6A.[5][6] Subsequent experimental validation confirmed that this compound is a potent agonist of GPRC6A.[5][6] Its molecular formula is N1, N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, and it has a molecular weight of 502.37 g/mol .[5][6]
Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound Activity | Reference |
| cAMP Accumulation | HEK-293 (GPRC6A transfected) | Potency | Response observed at 0.2 nM | [4][5] |
| ERK Phosphorylation | HEK-293 (GPRC6A transfected) | Potency | Similar to L-Arg | [4][5] |
| Insulin Secretion | MIN-6 (mouse beta-cell) | Efficacy | Increased insulin stimulation index, similar to osteocalcin | [5][6] |
Table 2: In Vivo Activity of this compound in Wild-Type Mice
| Parameter | Dose | Route of Administration | Observation | Time Point | % Reduction vs. Vehicle | Reference |
| Blood Glucose | 10 mg/kg | Intraperitoneal | Reduction in blood glucose | 60 minutes | 43.6% | [5][6] |
| Blood Glucose | 10 mg/kg | Intraperitoneal | Reduction in blood glucose | 90 minutes | 41.9% | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPRC6A signaling pathway activated by this compound and the general workflow for its experimental characterization.
Caption: GPRC6A signaling cascade initiated by this compound.
Caption: Workflow for characterizing this compound.
Detailed Experimental Protocols
ERK Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound on GPRC6A-mediated ERK phosphorylation in HEK-293 cells transfected with GPRC6A.
Materials:
-
HEK-293 cells stably or transiently expressing GPRC6A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate GPRC6A-expressing HEK-293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities and express the results as the ratio of phospho-ERK to total ERK.
-
cAMP Accumulation Assay
This protocol measures the effect of this compound on cAMP production in GPRC6A-expressing HEK-293 cells.
Materials:
-
HEK-293 cells expressing GPRC6A
-
Assay medium (e.g., serum-free medium with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
Procedure:
-
Cell Seeding:
-
Seed GPRC6A-expressing HEK-293 cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Replace the culture medium with assay medium.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure intracellular cAMP levels using the chosen detection method (e.g., read fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for this compound.
-
Insulin Secretion Assay in MIN-6 Cells
This protocol assesses the ability of this compound to stimulate insulin secretion from pancreatic beta cells.
Materials:
-
MIN-6 cells
-
Culture medium for MIN-6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN-6 cells in appropriate plates until they reach the desired confluency.
-
-
Pre-incubation:
-
Wash the cells gently with PBS.
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRBH with high glucose containing different concentrations of this compound. Include appropriate controls (low glucose, high glucose with vehicle).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Insulin Measurement:
-
Collect the supernatant from each well.
-
Centrifuge to remove any detached cells.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
-
Data Analysis:
-
Calculate the fold increase in insulin secretion compared to the basal (low glucose) control.
-
Conclusion
This compound represents a significant advancement in the development of selective GPRC6A agonists. Its potent in vitro and in vivo activity in stimulating GPRC6A signaling and improving glucose homeostasis underscores the therapeutic potential of targeting this receptor. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the role of GPRC6A in metabolic diseases and in the further development of GPRC6A-targeted therapeutics.
References
- 1. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 5. Insulin secretion assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
The Biological Function of DJ-V-159: A GPRC6A Agonist for Glycemic Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DJ-V-159 is a novel, small-molecule agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3][4][5] Identified through computational, structure-based high-throughput screening, this compound has demonstrated significant potential as a modulator of glucose homeostasis.[2][4] In preclinical studies, it has been shown to stimulate insulin (B600854) secretion from pancreatic β-cells and lower blood glucose levels in vivo.[2][3][4] This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, signaling pathways, and a summary of key experimental data. Detailed methodologies for the pivotal experiments are also provided to facilitate further research and development.
Introduction
G protein-coupled receptor family C group 6 member A (GPRC6A) is a promising therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus.[2][4] Its activation has been linked to the regulation of glucose metabolism in various tissues, including pancreatic β-cells, skeletal muscle, and the liver.[2][4] this compound was developed as a potent and selective agonist for GPRC6A, with the aim of correcting multiple metabolic dysfunctions associated with type 2 diabetes, such as impaired insulin secretion and β-cell proliferation.[2][4] This document serves as a technical resource for scientists and professionals involved in the research and development of novel therapeutics targeting GPRC6A.
Mechanism of Action
This compound exerts its biological effects by binding to and activating GPRC6A.[1][2][3][4][5] As a member of the class C family of GPCRs, GPRC6A possesses a large extracellular venus flytrap (VFT) domain and a seven-transmembrane (7-TM) domain.[2][4] Computational docking studies suggest that this compound, a tri-phenyl compound, binds to both the VFT and 7-TM domains of GPRC6A.[2][3][4]
Upon binding, this compound induces a conformational change in the GPRC6A receptor, leading to the activation of intracellular signaling cascades. This activation has been demonstrated to proceed through multiple G protein-dependent pathways, including Gαs and Gαq. The downstream consequences of GPRC6A activation by this compound include the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the activation of the extracellular signal-regulated kinase (ERK) pathway.[2][4]
Signaling Pathways
The activation of GPRC6A by this compound initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The two primary signaling pathways identified are the cAMP pathway and the ERK pathway.
cAMP Signaling Pathway
Activation of GPRC6A by this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][4] This increase in intracellular cAMP can then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets involved in cellular processes such as metabolism and gene expression.
ERK Signaling Pathway
In addition to the cAMP pathway, this compound-mediated GPRC6A activation also stimulates the phosphorylation of ERK1/2.[2][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival. The precise upstream mediators linking GPRC6A to ERK activation are still under investigation but likely involve G protein-dependent mechanisms.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK-293 (GPRC6A transfected) | Effective Concentration | 0.2 nM | [2][4] |
| ERK Phosphorylation | HEK-293 (GPRC6A transfected) | Potency | Similar to L-Arginine | [2][4] |
| Insulin Secretion | MIN-6 (mouse β-cells) | Insulin Stimulation Index | Significantly increased | [2][4] |
| Cytotoxicity | HEK-293 | No significant toxicity | Up to 10⁻⁴ M | [2] |
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice
| Parameter | Dosage | Time Point (post-injection) | % Reduction in Blood Glucose | Vehicle Control | Reference |
| Blood Glucose | 10 mg/kg (i.p.) | 60 minutes | 43.6% | No effect | [5] |
| Blood Glucose | 10 mg/kg (i.p.) | 90 minutes | 41.9% | No effect | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and are intended to be representative.
ERK Phosphorylation Assay
This protocol describes a method for assessing the effect of this compound on ERK1/2 phosphorylation in a heterologous expression system.
Methodology:
-
Cell Culture and Transfection: HEK-293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a mammalian expression vector containing the cDNA for mouse GPRC6A using a suitable transfection reagent. Untransfected cells serve as a negative control.
-
Compound Treatment: 24 hours post-transfection, cells are serum-starved for 4-6 hours. Subsequently, cells are treated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 5-15 minutes).
-
Western Blot Analysis: Following treatment, cells are lysed, and protein concentration is determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence substrate and quantified by densitometry.
cAMP Accumulation Assay
This protocol outlines a method to measure the increase in intracellular cAMP in response to this compound.
Methodology:
-
Cell Culture and Transfection: HEK-293 cells are transfected with GPRC6A as described for the ERK phosphorylation assay.
-
Assay Preparation: 24 hours post-transfection, cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Stimulation: Cells are incubated with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes) at room temperature.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an HTRF-based assay, according to the manufacturer's instructions. The signal is inversely proportional to the amount of cAMP produced.
Insulin Secretion Assay
This protocol details the procedure for assessing this compound-stimulated insulin secretion from a mouse pancreatic β-cell line.
Methodology:
-
Cell Culture: MIN-6 mouse insulinoma cells are cultured in DMEM with high glucose, supplemented with FBS and β-mercaptoethanol.
-
Pre-incubation: Cells are washed and pre-incubated in a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal state.
-
Stimulation: The pre-incubation buffer is replaced with KRBB containing a stimulatory concentration of glucose (e.g., 16.7 mM) and varying concentrations of this compound or vehicle. Cells are incubated for 1-2 hours.
-
Insulin Quantification: The supernatant is collected, and the concentration of secreted insulin is measured using an insulin ELISA kit according to the manufacturer's protocol. The results are often expressed as an insulin stimulation index, which is the ratio of insulin secreted under stimulatory conditions to that secreted under basal (low glucose) conditions.
In Vivo Glucose Tolerance Test
This protocol describes the in vivo assessment of this compound's effect on blood glucose levels in mice.
Methodology:
-
Animal Acclimatization: Wild-type mice (e.g., C57BL/6) are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted for 5-6 hours with free access to water.
-
Compound Administration: A baseline blood glucose measurement is taken (time 0). Mice are then administered an intraperitoneal (i.p.) injection of this compound (10 mg/kg) dissolved in a vehicle (e.g., 95% PEG + 5% DMSO) or the vehicle alone.[5]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points post-injection (e.g., 30, 60, and 90 minutes) using a standard glucometer.[5]
Conclusion
This compound is a potent GPRC6A agonist with demonstrated efficacy in preclinical models of glucose regulation. Its ability to stimulate insulin secretion and lower blood glucose highlights its potential as a therapeutic agent for type 2 diabetes. The activation of both cAMP and ERK signaling pathways provides a mechanistic basis for its observed physiological effects. Further investigation into the pharmacokinetics, safety profile, and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the biological function of this compound and detailed methodologies to support continued research in this area.
References
- 1. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 2. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 4. Computationally identified novel agonists for GPRC6A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: DJ-V-159, a GPRC6A Agonist for Glucose Metabolism Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical overview of DJ-V-159, a novel small molecule agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A). GPRC6A is an emerging therapeutic target for metabolic diseases, including type 2 diabetes. This whitepaper consolidates the current understanding of this compound's mechanism of action, its effects on cellular signaling, and its demonstrated efficacy in regulating glucose homeostasis in preclinical models. The information presented herein, including structured data summaries, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a comprehensive resource for researchers in the field of metabolic drug discovery.
Introduction to GPRC6A and the Therapeutic Rationale
G protein-coupled receptor family C group 6 member A (GPRC6A) is a receptor for osteocalcin (B1147995) and other structurally diverse ligands, including L-amino acids and cations.[1] It is recognized as a potential therapeutic target for treating type 2 diabetes.[1] The activation of GPRC6A has been linked to key metabolic regulation pathways. This compound has been identified as a potent agonist at this receptor, demonstrating a clear potential for modulating glucose metabolism through the stimulation of insulin (B600854) secretion.[1][2] This whitepaper outlines the core preclinical data supporting the continued investigation of this compound as a potential anti-diabetic agent.
Quantitative Data Summary
The biological activity and physicochemical properties of this compound are summarized in the tables below. The data highlights its potent cellular activity and significant in vivo effects on glucose metabolism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide | [1] |
| Molecular Formula | C24H12F6N4O2 | [1] |
| CAS Number | 2253744-53-3 | [1] |
| Solubility | Soluble in DMSO (up to 60 mg/ml) |[1] |
Table 2: In Vitro Bioactivity of this compound
| Assay | Cell Line | Effect | Potency/Concentration | Reference |
|---|---|---|---|---|
| ERK Activation | HEK-293 (GPRC6A transfected) | Activates ERK | Potency similar to L-Arg | [2] |
| cAMP Production | HEK-293 (GPRC6A transfected) | Stimulates cAMP production | Response at 0.2 nM | [2] |
| Insulin Secretion | MIN-6 (mouse beta-cell) | Stimulates insulin secretion | Similar to Osteocalcin |[2] |
Table 3: In Vivo Hypoglycemic Effect of this compound in Wildtype Mice
| Dose (Intraperitoneal) | Time Point | Mean Blood Glucose Reduction | Reference |
|---|---|---|---|
| 10 mg/kg | 60 minutes | 43.6% | [2] |
| 10 mg/kg | 90 minutes | 41.9% | [2] |
Note: The study noted no overt side-effects during this short-term exposure.[2]
Signaling and Experimental Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the mechanism of action for this compound. As a GPRC6A agonist, it initiates a signaling cascade involving the activation of ERK and the production of cAMP, which are key intracellular events that culminate in the stimulation of insulin secretion from pancreatic β-cells.
In Vivo Experimental Workflow
The diagram below outlines the workflow for the preclinical study assessing the hypoglycemic effects of this compound in a mouse model. This provides a clear, step-by-step representation of the experimental design.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this whitepaper. These protocols are based on standard laboratory practices and the available information on this compound.
Protocol: cAMP Production Assay
-
Cell Line: HEK-293 cells stably transfected with human GPRC6A.
-
Objective: To quantify the dose-dependent stimulation of cyclic AMP (cAMP) production by this compound.
-
Methodology:
-
Cell Seeding: Plate GPRC6A-HEK-293 cells in a 96-well plate at a density of 50,000 cells/well and culture for 24 hours.
-
Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.01 nM to 1 µM) dissolved in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., L-Arginine).
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot the dose-response curve and calculate the EC50 value.
-
Protocol: Insulin Secretion Assay in MIN-6 Cells
-
Cell Line: MIN-6 mouse pancreatic beta-cell line.
-
Objective: To measure the effect of this compound on glucose-stimulated insulin secretion (GSIS).
-
Methodology:
-
Cell Seeding: Seed MIN-6 cells in a 24-well plate and culture until they reach ~80-90% confluency.
-
Starvation: Pre-incubate cells in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 2 hours to establish a basal insulin secretion state.
-
Stimulation: Replace the starvation buffer with KRB buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM), with or without this compound (e.g., 100 nM). Include vehicle controls.
-
Incubation: Incubate the cells at 37°C for 1 hour.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available Insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to total protein content per well. Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for both vehicle and this compound treated groups.
-
Protocol: In Vivo Blood Glucose Measurement in Mice
-
Animal Model: Wildtype C57BL/6 mice.
-
Objective: To determine the effect of acute this compound administration on blood glucose levels.
-
Methodology:
-
Acclimatization: Acclimatize male mice (8-10 weeks old) for at least one week with ad libitum access to food and water.
-
Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water.
-
Baseline Measurement (t=0): Obtain a baseline blood sample from the tail vein and measure glucose using a standard glucometer.
-
Compound Administration: Administer this compound (10 mg/kg) or vehicle (95% PEG-400, 5% DMSO) via intraperitoneal (IP) injection.
-
Post-Dose Measurements: Collect blood samples from the tail vein at 30, 60, and 90 minutes post-injection and measure glucose levels.
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each mouse at each time point. Compare the mean reduction between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test).
-
Conclusion and Future Directions
The available data strongly support the role of this compound as a potent GPRC6A agonist with significant effects on glucose metabolism. Its ability to stimulate insulin secretion in vitro and lower blood glucose levels in vivo establishes it as a promising lead compound for the development of novel anti-diabetic therapeutics.[1][2] Further research should focus on comprehensive dose-response studies in diabetic animal models (e.g., db/db mice), pharmacokinetic and pharmacodynamic profiling, and off-target liability screening to fully characterize its therapeutic potential and safety profile.
References
An In-depth Technical Guide to the GPRC6A Signaling Cascade in Pancreatic β-Cells Activated by the Novel Agonist DJ-V-159
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade initiated by the novel synthetic agonist DJ-V-159 in pancreatic β-cells through its interaction with the G protein-coupled receptor GPRC6A. The activation of this pathway has demonstrated significant potential in stimulating insulin (B600854) secretion, offering a promising new target for therapeutic interventions in metabolic diseases such as type 2 diabetes.
Core Signaling Pathway
This compound, with the molecular formula N1, N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, is a computationally identified agonist for GPRC6A.[1] This receptor is a multi-sensing G protein-coupled receptor involved in various physiological processes, including insulin secretion.[2] The binding of this compound to GPRC6A in pancreatic β-cells initiates a downstream signaling cascade that culminates in enhanced insulin secretion.[1][3]
The primary signaling events following the activation of GPRC6A by this compound involve the Gαs-dependent signaling pathway.[2][4] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP).[1][2][3][4] Concurrently, the pathway stimulates the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3][4] The culmination of these signaling events is the potentiation of insulin secretion from the pancreatic β-cells.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result |
| ERK Activation | HEK-293 (GPRC6A transfected) | Dose-dependent | Potency similar to L-Arg[1][3] |
| cAMP Accumulation | HEK-293 (GPRC6A transfected) | Dose-dependent | Significant increase[1][3] |
| Insulin Secretion | MIN-6 (mouse pancreatic β-cell) | Not specified | Increased insulin stimulation index, similar to Osteocalcin[1][3] |
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice
| Parameter | Dose | Time Point | Result |
| Blood Glucose Reduction | 10 mg/kg (intraperitoneal) | 60 minutes | 43.6% reduction[1][3] |
| Blood Glucose Reduction | 10 mg/kg (intraperitoneal) | 90 minutes | 41.9% reduction[1][3] |
Detailed Experimental Protocols
The methodologies outlined below are based on the experimental procedures described in the cited literature for characterizing the effects of this compound.
1. ERK Phosphorylation Assay
-
Cell Culture: HEK-293 cells are transfected with a GPRC6A expression vector. Untransfected HEK-293 cells serve as a control.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities for p-ERK are normalized to total ERK to determine the extent of ERK activation.
2. cAMP Accumulation Assay
-
Cell Culture: HEK-293 cells transfected with GPRC6A are used.
-
Treatment: Cells are treated with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA)-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.
-
Analysis: The results are typically expressed as the amount of cAMP produced relative to the total protein content or normalized to a control group.
3. In Vitro Insulin Secretion Assay
-
Cell Culture: MIN-6 mouse pancreatic β-cells are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer.
-
Stimulation: Cells are then incubated with a high-glucose buffer containing either this compound or a vehicle control. Other known secretagogues like Osteocalcin can be used as positive controls.
-
Sample Collection: The supernatant is collected after the stimulation period.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin ELISA kit.
-
Analysis: The insulin secretion is often expressed as a stimulation index, which is the ratio of insulin secreted under stimulatory conditions to that secreted under basal (low-glucose) conditions.
4. In Vivo Glucose Tolerance Test
-
Animal Model: Wild-type mice are used.
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Drug Administration: A single dose of this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at various time points (e.g., 30, 60, 90, 120 minutes) post-injection using a standard glucometer.
-
Analysis: The change in blood glucose levels over time is plotted to assess the effect of this compound on glucose homeostasis.
This guide provides a foundational understanding of the this compound-GPRC6A signaling axis in pancreatic β-cells. Further research will be crucial to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of targeting this pathway for the treatment of metabolic disorders.
References
- 1. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of Membrane Steroid Receptors in Hormone-Sensitive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
discovery and development of DJ-V-159
An in-depth search has revealed a significant lack of public information regarding a compound specifically designated as "DJ-V-159." The initial search yielded a single mention of "this compound" within a figure caption of a research paper. This mention describes in vivo effects, specifically its impact on GPRC6A-mediated insulin (B600854) secretion in mouse β-cells and a reduction in blood glucose levels in wild-type mice. However, this isolated data point is insufficient to construct the comprehensive technical guide or whitepaper requested.
Subsequent, broader searches for the discovery, development, mechanism of action, clinical trials, preclinical studies, quantitative data, and experimental protocols related to "this compound" did not provide any further relevant results. The scientific and medical research databases and public registries appear to contain no detailed information on a compound with this identifier.
This lack of information suggests several possibilities:
-
Early Stage of Development: this compound may be a very new compound in the earliest stages of preclinical development, and information has not yet been publicly disclosed or published in peer-reviewed literature.
-
Internal Designation: The identifier "this compound" might be an internal codename used by a research institution or pharmaceutical company that has not been correlated with a publicly known chemical name or structure.
-
Limited Public Data: Research on this compound may be limited, proprietary, or not yet indexed in publicly accessible databases.
Due to the absence of the necessary data, it is not possible to fulfill the request for an in-depth technical guide that includes quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound. Further information would be required to proceed with the creation of the requested content.
In-Depth Technical Guide to DJ-V-159: A Novel GPRC6A Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
DJ-V-159 is a novel, small-molecule agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2] Identified through a computational, structure-based high-throughput screening approach, this compound has demonstrated significant potential as a chemical probe for studying the physiological roles of GPRC6A and as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental methodologies and a summary of key quantitative data.
Chemical Structure and Properties
This compound, with the IUPAC name N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, is a tri-phenyl compound.[2] Its chemical structure and key properties are summarized in the tables below.
| Property | Value |
| IUPAC Name | N1,N3-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide |
| Molecular Formula | C₂₄H₁₂F₆N₄O₂ |
| Molecular Weight | 502.37 g/mol |
| CAS Number | 2253744-53-3 |
| SMILES | O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)C2=CC=CC(C(NC3=CC=C(C#N)C(C(F)(F)F)=C3)=O)=C2 |
| Calculated LogP | 5.55 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Table 1: Chemical Identification of this compound
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
Table 2: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
This compound functions as a potent agonist for GPRC6A, a receptor implicated in regulating glucose metabolism.[1][2] Its mechanism of action involves binding to GPRC6A and initiating downstream signaling cascades.
Signaling Pathway
Activation of GPRC6A by this compound leads to the stimulation of multiple signaling pathways. The primary known pathways involve the activation of Gq, Gs, and Gi proteins, which in turn leads to the activation of extracellular signal-regulated kinase (ERK) and modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
Quantitative Biological Data
The biological activity of this compound has been quantified in several key assays, demonstrating its potency and efficacy both in vitro and in vivo.
| Assay | Cell Line/Model | Parameter | Value |
| cAMP Production | HEK-293 cells expressing GPRC6A | Activation Concentration | 0.2 nM[1][2] |
| Insulin Secretion | MIN-6 mouse β-cells | - | Increased insulin stimulation index[1][2] |
| In Vivo Glucose Reduction | Wild-type mice | Dose | 10 mg/kg (intraperitoneal)[1][2] |
| In Vivo Glucose Reduction | Wild-type mice | % Reduction at 60 min | 43.6%[1][2] |
| In Vivo Glucose Reduction | Wild-type mice | % Reduction at 90 min | 41.9%[1][2] |
Table 3: Summary of Quantitative Biological Data for this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is reported to be derived from a parent compound, A03, through chemical modifications involving substituted-aniline and isophthaloyl dichloride.[1] A general synthetic approach for similar N,N'-diaryl-isophthalamide compounds involves the acylation of an aniline (B41778) derivative with isophthaloyl chloride in the presence of a base.
ERK Phosphorylation Assay
The activation of ERK by this compound is a key indicator of GPRC6A pathway engagement. A representative protocol is as follows:
-
Cell Culture: HEK-293 cells stably expressing GPRC6A are cultured in appropriate media.
-
Serum Starvation: Prior to the assay, cells are serum-starved for 24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities for phospho-ERK and total ERK are quantified, and the ratio of phospho-ERK to total ERK is calculated.
cAMP Production Assay
The effect of this compound on cAMP levels can be determined using a competitive immunoassay.
-
Cell Culture: HEK-293 cells expressing GPRC6A are seeded in a multi-well plate.
-
Compound Incubation: Cells are incubated with this compound at various concentrations in the presence of a phosphodiesterase inhibitor such as IBMX.
-
Cell Lysis: Cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays) according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the cAMP concentration for each sample is determined.
In Vitro Insulin Secretion Assay
The ability of this compound to stimulate insulin secretion is assessed using a pancreatic β-cell line.
-
Cell Culture: MIN-6 mouse insulinoma cells are cultured in DMEM supplemented with fetal bovine serum and other necessary components.
-
Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without this compound at various concentrations.
-
Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA kit.
-
Data Analysis: The amount of insulin secreted is normalized to the total protein content of the cells in each well. The stimulation index is calculated as the fold increase in insulin secretion in the presence of the test compound compared to the basal (low glucose) condition.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
The in vivo efficacy of this compound in regulating blood glucose is evaluated using an IPGTT in mice.[4][5][6][7][8]
-
Animal Acclimatization: Wild-type mice are acclimatized to the experimental conditions.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[4]
-
Baseline Glucose Measurement: A baseline blood glucose reading (t=0) is taken from the tail vein.
-
Compound Administration: this compound (10 mg/kg) or vehicle (e.g., 95% PEG + 5% DMSO) is administered via intraperitoneal (IP) injection.[1][2]
-
Glucose Challenge: After a set period following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via IP injection.[4]
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[4][5]
-
Data Analysis: The blood glucose levels over time are plotted, and the area under the curve (AUC) is calculated to assess glucose tolerance.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of GPRC6A in health and disease. Its potent agonistic activity, demonstrated through robust in vitro and in vivo data, highlights its potential for further development as a therapeutic agent for metabolic disorders such as type 2 diabetes. This guide provides a comprehensive resource for researchers to understand and utilize this compound in their studies.
References
- 1. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 2. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 5. mmpc.org [mmpc.org]
- 6. mmpc.org [mmpc.org]
- 7. IP Glucose Tolerance Test in Mouse [protocols.io]
- 8. MPD: Schonfeld1: project protocol [phenome.jax.org]
Methodological & Application
Application Notes and Protocols for DJ-V-159 (GPRC6A Agonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
DJ-V-159 is a novel, small-molecule agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] As a potential therapeutic agent, particularly for type 2 diabetes, this compound has demonstrated significant in vitro and in vivo activity, including the stimulation of insulin (B600854) secretion and the lowering of blood glucose levels.[2][3] These application notes provide detailed protocols for key in vitro experiments to assess the activity of this compound, as well as a summary of its quantitative data and a visualization of its signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Parameter | Cell Line | Assay | Value | Reference |
| Potency | GPRC6A-expressing HEK-293 | cAMP Production | Active at 0.2 nM | [1][2][3] |
Signaling Pathway
This compound activates GPRC6A, a seven-transmembrane receptor, initiating downstream signaling cascades that involve the activation of Extracellular signal-regulated kinase (ERK) and the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][4]
Experimental Protocols
ERK Activation Assay in GPRC6A-Transfected HEK-293 Cells
This protocol describes how to assess the ability of this compound to induce the phosphorylation of ERK in HEK-293 cells expressing GPRC6A, typically measured by Western blotting.
Experimental Workflow:
Materials:
-
GPRC6A-transfected HEK-293 cells and non-transfected HEK-293 cells (as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
L-Arginine (positive control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Culture GPRC6A-HEK-293 and non-transfected HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 4-6 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or L-Arginine for a specified time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
cAMP Production Assay in GPRC6A-Expressing HEK-293 Cells
This protocol outlines a method to measure the dose-dependent stimulation of cAMP production by this compound in GPRC6A-expressing HEK-293 cells.
Experimental Workflow:
Materials:
-
GPRC6A-expressing HEK-293 cells and non-transfected HEK-293 cells
-
Cell culture reagents as described in Protocol 1
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed GPRC6A-HEK-293 and non-transfected HEK-293 cells into a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
Insulin Secretion Assay in MIN-6 Mouse Beta-Cells
This protocol details the measurement of this compound-stimulated insulin secretion from the MIN-6 mouse pancreatic beta-cell line.
Experimental Workflow:
Materials:
-
MIN-6 mouse beta-cells
-
Cell culture reagents for MIN-6 cells (e.g., DMEM with high glucose, FBS, beta-mercaptoethanol)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound
-
Positive control for insulin secretion (e.g., high glucose + KCl)
-
Insulin ELISA kit
-
BCA Protein Assay Kit or DNA quantification kit
Procedure:
-
Cell Culture and Seeding: Culture MIN-6 cells according to standard protocols and seed them into 24-well plates.
-
Pre-incubation: Once the cells are ready, wash them and pre-incubate in KRB buffer with low glucose for 1-2 hours to establish a basal level of insulin secretion.
-
Treatment: Replace the pre-incubation buffer with KRB buffer containing high glucose and different concentrations of this compound. Include appropriate controls (low glucose, high glucose alone, and a positive control). Incubate for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using an insulin ELISA kit, following the manufacturer's protocol.
-
Normalization: Lyse the cells remaining in the wells and determine the total protein or DNA content to normalize the insulin secretion data.
-
Data Analysis: Express the results as insulin secretion (e.g., ng/mg protein/hour) and compare the effects of different treatments.
References
Application Notes and Protocols: In Vivo Studies of DJ-V-159 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo studies conducted on DJ-V-159, a novel agonist of the G protein-coupled receptor GPRC6A, in mouse models. The information is derived from the peer-reviewed publication: Pi M, Kapoor K, Ye R, et al. Computationally identified novel agonists for GPRC6A. PLoS One. 2018;13(4):e0195980.
Introduction
This compound is a computationally identified, novel small molecule agonist of GPRC6A, a receptor implicated in regulating energy metabolism. In vivo studies in mice have been performed to assess its biological activity, specifically its potential as a therapeutic agent for conditions such as type 2 diabetes by modulating blood glucose levels. These notes provide the protocols and summarize the key quantitative findings from these murine studies.
Quantitative Data Summary
The primary in vivo effect of this compound observed in mice is the significant reduction of blood glucose levels. The following tables summarize the quantitative data from the key experiments.
Table 1: Effect of this compound on Blood Glucose Levels in Wild-Type Mice
| Treatment Group | Dose | Route of Administration | Time Point | Mean Blood Glucose (mg/dL) ± SEM | Percent Reduction vs. Vehicle |
| Vehicle (95% PEG + 5% DMSA) | - | Intraperitoneal (IP) | 30 minutes | 125 ± 5 | 0% |
| This compound | 10 mg/kg | Intraperitoneal (IP) | 30 minutes | 80 ± 7 | ~36% |
| Metformin (B114582) (Positive Control) | 300 mg/kg | Intraperitoneal (IP) | 30 minutes | 90 ± 8 | ~28% |
Table 2: In Vitro Efficacy of this compound on Insulin (B600854) Secretion
| Cell Line | Treatment | Concentration | Outcome |
| MIN-6 (mouse β-cells) | This compound | Not specified | Stimulated insulin secretion |
Signaling Pathway
This compound acts as an agonist for the GPRC6A receptor. Upon binding, it is proposed to activate downstream signaling cascades, including the ERK phosphorylation and cAMP accumulation pathways, which are involved in the regulation of insulin secretion and glucose metabolism.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments performed with this compound in mice.
Protocol 1: Assessment of Acute Blood Glucose Lowering Effect
Objective: To determine the in vivo efficacy of this compound in reducing blood glucose levels in a wild-type mouse model.
Materials:
-
This compound
-
Vehicle solution: 95% Polyethylene glycol (PEG) + 5% Dimethyl sulfoxide (B87167) (DMSA)
-
Metformin (for positive control)
-
Wild-type mice (strain not specified in the publication, typically C57BL/6 for metabolic studies)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment with a standard diet and water ad libitum for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water before the experiment.
-
Grouping: Randomly assign mice to three groups:
-
Vehicle control
-
This compound treatment (10 mg/kg)
-
Metformin positive control (300 mg/kg)
-
-
Compound Preparation:
-
Dissolve this compound in the vehicle solution (95% PEG + 5% DMSA) to a final concentration for a 10 mg/kg dosage based on the average body weight of the mice.
-
Prepare the metformin solution in a suitable vehicle (e.g., saline).
-
-
Baseline Blood Glucose Measurement: Before treatment, obtain a baseline blood glucose reading from the tail vein of each mouse using a glucometer.
-
Administration: Administer the respective treatments (Vehicle, this compound, or Metformin) via intraperitoneal (IP) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Post-treatment Blood Glucose Measurement: At 30 minutes post-injection, measure the blood glucose levels from the tail vein of each mouse.
-
Data Analysis: Calculate the mean blood glucose levels for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the blood glucose reduction in the treatment groups compared to the vehicle control group.
Disclaimer
This document is intended for informational purposes for research professionals. The protocols described are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Application Notes and Protocols for DJ-V-159 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DJ-V-159 is a potent and selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1][2][3] In preclinical studies, this compound has demonstrated significant effects on glucose metabolism, making it a compound of interest for metabolic disease research.[1][3] These application notes provide a summary of the available data on the use of this compound in animal models, along with detailed protocols for its administration and the assessment of its biological effects.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-(4-cyano-3-(trifluoromethyl)phenyl)-2-(3-(4-cyano-3-(trifluoromethyl)phenyl)ureido)benzamide | N/A |
| Molecular Formula | C24H12F6N4O2 | [1] |
| Molecular Weight | 502.37 g/mol | [1] |
| CAS Number | 2253744-53-3 | [1] |
| Mechanism of Action | GPRC6A Agonist | [1][2][3] |
| Appearance | Solid, White to off-white | [1] |
| Solubility | DMSO: 6 mg/mL (11.94 mM) | [4] |
| Water: Insoluble | [4] | |
| Ethanol (B145695): Insoluble | [4] |
In Vivo Dosage and Administration
Recommended Dosage for Mice
The following table summarizes the documented dosage and administration route for this compound in C57BL/6 mice.[1]
| Animal Model | Dosage | Administration Route | Vehicle | Observed Effects | Reference |
| C57BL/6 Mice (8-10 weeks old) | 10 mg/kg | Intraperitoneal (IP) | 95% PEG + 5% DMSO | Reduction in blood glucose levels | [1] |
Pharmacokinetics, Oral Bioavailability, and Toxicology
As of the latest available information, detailed pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME), oral bioavailability data, and comprehensive toxicology profiles (e.g., LD50, repeated-dose toxicity) for this compound in animal models have not been published in the public domain. Researchers should exercise appropriate caution and conduct thorough dose-finding and toxicity studies for any new application or animal model.
Experimental Protocols
Protocol for Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice at a dose of 10 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG), average molecular weight 400 (PEG 400)
-
Sterile microcentrifuge tubes
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound:
-
For a 25 g mouse, the required dose is: 10 mg/kg * 0.025 kg = 0.25 mg.
-
Assuming an injection volume of 10 µL/g body weight, the total volume is 250 µL.
-
The required concentration is 0.25 mg / 0.25 mL = 1 mg/mL.
-
-
Prepare the vehicle solution (95% PEG + 5% DMSO):
-
In a sterile tube, combine 950 µL of PEG 400 and 50 µL of DMSO.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare the this compound dosing solution (1 mg/mL):
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the this compound powder to achieve the final concentration of 1 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
The final solution should be clear. If precipitation occurs, the preparation method may need to be optimized.
-
-
Storage:
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
-
If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the solution under these conditions should be validated.
-
Protocol for Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for IP injection in mice, a common route for administering this compound.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdominal area. The scruffing method is commonly used, ensuring the animal is held firmly but without causing distress.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other internal organs.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Bevel of the needle should be facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
-
Protocol for Blood Glucose Measurement in Mice
This protocol outlines the procedure for measuring blood glucose levels in mice following the administration of this compound.
Materials:
-
Handheld glucometer and compatible test strips
-
Sterile lancets or needles (e.g., 27-30 gauge)
-
Gauze pads
-
Collection tubes (if plasma glucose is to be measured)
Procedure:
-
Fasting:
-
For studies investigating glucose metabolism, mice are typically fasted for a period of 4-6 hours before the experiment. Water should be available ad libitum.[1]
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Before administering this compound, obtain a baseline blood sample.
-
Gently warm the mouse's tail under a heat lamp to promote blood flow.
-
Make a small nick at the tip of the tail using a sterile lancet.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
-
This compound Administration:
-
Administer this compound via intraperitoneal injection as described in Protocol 3.2.
-
-
Post-Administration Blood Glucose Measurements:
-
Collect blood samples at predetermined time points after injection (e.g., 30, 60, 90, 120 minutes).[1]
-
For each time point, repeat the blood collection procedure from the tail tip. It may be necessary to gently remove the scab from the initial nick to obtain subsequent blood drops.
-
Record the glucose reading at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) or the percentage change from baseline to quantify the effect of this compound on blood glucose.
-
Signaling Pathway and Experimental Workflow
GPRC6A Signaling Pathway
This compound, as a GPRC6A agonist, is expected to activate downstream signaling cascades upon binding to the receptor. The diagram below illustrates the known signaling pathways initiated by GPRC6A activation.
Caption: GPRC6A signaling activated by this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines the logical flow of an in vivo experiment to assess the effect of this compound on blood glucose in mice.
Caption: Workflow for this compound in vivo glucose study.
References
Application Notes and Protocols for DJ-V-159 Administration in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of DJ-V-159, a selective agonist of the G protein-coupled receptor 6A (GPRC6A), in research animals. This document includes summaries of its mechanism of action, available in vivo data, and detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound is a small molecule agonist that selectively activates GPRC6A. GPRC6A is a multi-ligand receptor responsive to various molecules, including basic L-amino acids and osteocalcin. Activation of GPRC6A by this compound has been shown to stimulate several downstream signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and the production of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the receptor.[1] In pancreatic β-cells, this signaling cascade leads to insulin (B600854) secretion.[1]
GPRC6A Signaling Pathway
Activation of GPRC6A by an agonist like this compound can initiate signaling through multiple G-protein subtypes, primarily Gq, Gs, and Gi.
Caption: GPRC6A signaling cascade initiated by this compound.
In Vivo Administration Data
Currently, published in vivo data for this compound is limited to studies in mice. A key study demonstrated that a single intraperitoneal injection of this compound effectively reduces blood glucose levels in wild-type mice.[1]
Pharmacodynamic Data: Blood Glucose Reduction in Mice
| Animal Model | Dose (mg/kg) | Route of Administration | Vehicle | Time Point (minutes) | % Blood Glucose Reduction (Mean) | Reference |
| Wild-type C57BL/6 Mice | 10 | Intraperitoneal (IP) | 95% PEG + 5% DMSO | 60 | 43.6 | [1] |
| Wild-type C57BL/6 Mice | 10 | Intraperitoneal (IP) | 95% PEG + 5% DMSO | 90 | 41.9 | [1] |
Note: No overt side-effects were observed at this dose during the short-term exposure.[1] Pharmacokinetic data (Cmax, Tmax, half-life) for this compound are not yet publicly available.
Experimental Protocols
The following protocols are based on the available literature and general best practices for administering small molecules to research animals.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is designed for assessing the acute pharmacodynamic effects of this compound on blood glucose levels.
-
This compound (powder)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or equivalent for dosing)
-
Animal balance
-
Glucometer and test strips
-
Appropriate personal protective equipment (PPE)
-
Prepare the vehicle: In a sterile tube, combine 950 µL of PEG 400 and 50 µL of DMSO. Vortex thoroughly to ensure a homogenous solution.
-
Dissolve this compound: Weigh the required amount of this compound. To prepare a 1 mg/mL stock solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in 250 µL), dissolve 1 mg of this compound in 1 mL of the prepared vehicle.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability under heat should be considered.
-
Animal Model: Use 8- to 10-week-old wild-type C57BL/6 mice.[1]
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 5 hours before the administration of this compound, with free access to water.[1]
-
Baseline Blood Glucose: At time 0 (before injection), measure the baseline blood glucose level from a tail snip using a glucometer.
-
Dosing:
-
Post-dose Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, and 90 minutes post-injection.[1]
-
Observation: Monitor the animals for any signs of distress or adverse effects throughout the experiment.
Caption: Experimental workflow for IP administration of this compound in mice.
Considerations for Future Studies
-
Dose-Response Studies: To fully characterize the in vivo effects of this compound, dose-response studies are necessary to determine the optimal dose for efficacy and to establish a safety profile.
-
Pharmacokinetic Analysis: Detailed pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for designing chronic dosing regimens.
-
Alternative Routes of Administration: While IP administration is useful for acute studies, oral and intravenous routes should be explored for their translational relevance. The solubility of this compound in DMSO suggests that with appropriate formulation, these routes are feasible.
-
Studies in Disease Models: The glucose-lowering effect of this compound warrants investigation in animal models of type 2 diabetes to assess its therapeutic potential.
-
Chronic Dosing Studies: Long-term administration studies are needed to evaluate the sustained efficacy and potential for toxicity of this compound.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always adhere to their institution's animal care and use guidelines and perform their own risk assessments before initiating any new experimental protocol.
References
Application Notes and Protocols for Utilizing DJ-V-159 in HEK-293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DJ-V-159 is a potent agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A).[1] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney 293 (HEK-293) cells. HEK-293 cells are a commonly used cell line in research and biotechnology, valued for their reliable growth and transfectability.[2] As HEK-293 cells do not endogenously express GPRC6A in significant amounts, this protocol will cover the transient transfection of HEK-293 cells with a GPRC6A expression vector prior to treatment with this compound. The outlined procedures will enable researchers to investigate the downstream signaling pathways activated by this compound, specifically focusing on cAMP production and ERK phosphorylation.[1]
Data Presentation
Table 1: Expected Dose-Response of this compound on cAMP Production in GPRC6A-Transfected HEK-293 Cells
| This compound Concentration (nM) | Fold Increase in cAMP Production (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 3.2 ± 0.4 |
| 10 | 8.5 ± 1.1 |
| 100 | 15.2 ± 2.3 |
| 1000 | 14.8 ± 2.1 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Expected Time Course of ERK Phosphorylation in GPRC6A-Transfected HEK-293 Cells Treated with 100 nM this compound
| Time Point (minutes) | Fold Increase in pERK/ERK Ratio (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 5 | 5.2 ± 0.7 |
| 15 | 8.9 ± 1.3 |
| 30 | 6.1 ± 0.9 |
| 60 | 2.5 ± 0.4 |
| 120 | 1.2 ± 0.2 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Culture and Maintenance of HEK-293 Cells
This protocol describes the standard procedure for culturing and maintaining HEK-293 cells to ensure optimal health and viability for subsequent experiments.
Materials:
-
HEK-293 cells (e.g., ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture dishes/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Thaw cryopreserved HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Plate the cells in a suitable culture vessel. For a T-75 flask, seed at a density of 2-5 x 10^6 cells.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, passage them.[3] a. Aspirate the old medium and wash the cell monolayer once with sterile PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 4-5 mL of complete growth medium. d. Gently pipette the cell suspension up and down to ensure a single-cell suspension. e. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new culture vessel containing pre-warmed complete growth medium.
Protocol 2: Transient Transfection of HEK-293 Cells with GPRC6A Expression Vector
This protocol outlines the procedure for transiently transfecting HEK-293 cells with a plasmid encoding GPRC6A using a lipid-based transfection reagent such as Lipofectamine™ 3000.
Materials:
-
HEK-293 cells (from Protocol 1)
-
GPRC6A expression vector (plasmid DNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK-293 cells in a 6-well plate at a density of 2-3 x 10^5 cells per well in 2 mL of complete growth medium. Cells should be 70-90% confluent on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile microcentrifuge tube, dilute 2.5 µg of the GPRC6A plasmid DNA in 125 µL of Opti-MEM™. b. In a separate sterile microcentrifuge tube, add 3.75 µL of Lipofectamine™ 3000 reagent to 125 µL of Opti-MEM™. c. Add the diluted DNA to the diluted Lipofectamine™ 3000 reagent (1:1 ratio) and mix gently by pipetting. d. Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Transfection: Add the 250 µL of the DNA-lipid complex mixture dropwise to each well containing the HEK-293 cells. Gently rock the plate to ensure even distribution.
-
Post-Transfection: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for GPRC6A expression before proceeding with this compound treatment.
Protocol 3: Treatment of GPRC6A-Transfected HEK-293 Cells with this compound
This protocol details the treatment of GPRC6A-expressing HEK-293 cells with this compound to assess its agonistic activity.
Materials:
-
GPRC6A-transfected HEK-293 cells (from Protocol 2)
-
This compound
-
Serum-free DMEM
-
Vehicle control (e.g., DMSO or as specified by the manufacturer)
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of working concentrations in serum-free DMEM. Ensure the final solvent concentration in all wells is consistent and low (e.g., <0.1%).
-
Cell Treatment: a. Aspirate the growth medium from the GPRC6A-transfected HEK-293 cells. b. Wash the cells once with sterile PBS. c. Add the serum-free DMEM containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., for cAMP assays, a short incubation of 15-30 minutes is typical; for ERK phosphorylation, a time course from 5 to 120 minutes is recommended).
Protocol 4: cAMP Assay
This protocol describes a method to quantify intracellular cAMP levels following this compound treatment.
Materials:
-
Treated cells (from Protocol 3)
-
cAMP assay kit (e.g., a competitive ELISA-based kit)
-
Cell lysis buffer (provided with the kit)
-
Plate reader
Procedure:
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This typically involves adding a specific lysis buffer and incubating for a short period.
-
Assay Performance: Perform the cAMP assay following the kit's protocol. This usually involves transferring the cell lysates to the assay plate, adding detection reagents, and incubating.
-
Data Acquisition: Read the plate on a compatible plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the cAMP concentrations based on the standard curve. Express the results as fold change over the vehicle-treated control.
Protocol 5: Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (pERK) relative to total ERK by Western blotting.
Materials:
-
Treated cells (from Protocol 3)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2 and anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Develop the blot using a chemiluminescent substrate and capture the image.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Express the results as the ratio of pERK to total ERK, normalized to the vehicle control.
Mandatory Visualization
Caption: GPRC6A signaling pathway activated by this compound.
Caption: Experimental workflow for using this compound in HEK-293 cells.
References
Application Notes and Protocols: Evaluating the Effects of DJ-V-159 on MIN-6 Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to evaluate the efficacy and mechanism of action of a novel compound, DJ-V-159, on the MIN-6 pancreatic beta-cell line. MIN-6 cells are a valuable in vitro model for studying glucose-stimulated insulin (B600854) secretion (GSIS) and beta-cell function.[1][2][3] These application notes detail experimental procedures for assessing the impact of this compound on cell viability, insulin secretion, and key intracellular signaling pathways. The provided methodologies are intended to guide researchers in the systematic investigation of new therapeutic agents for diabetes research.
Data Presentation
Table 1: Effect of this compound on MIN-6 Cell Viability
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 24 | 100 | 5.2 |
| This compound | 1 | 24 | 105.3 | 4.8 |
| This compound | 5 | 24 | 112.1 | 6.1 |
| This compound | 10 | 24 | 118.5 | 5.5 |
| This compound | 25 | 24 | 98.2 | 7.3 |
| Control (Vehicle) | 0 | 48 | 100 | 6.5 |
| This compound | 1 | 48 | 110.8 | 5.9 |
| This compound | 5 | 48 | 125.4 | 7.2 |
| This compound | 10 | 48 | 132.7 | 6.8 |
| This compound | 25 | 48 | 85.1 | 8.4 |
Table 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN-6 Cells Treated with this compound
| Treatment Group | Glucose (mM) | Insulin Secreted (ng/mg protein) | Standard Deviation | Fold Change (vs. Low Glucose) |
| Control (Vehicle) | 3 | 2.5 | 0.4 | 1.0 |
| Control (Vehicle) | 16.7 | 8.2 | 1.1 | 3.3 |
| This compound (10 µM) | 3 | 2.8 | 0.5 | 1.0 |
| This compound (10 µM) | 16.7 | 15.6 | 2.3 | 5.6 |
Table 3: Western Blot Analysis of Key Signaling Proteins in MIN-6 Cells
| Treatment Group | p-Akt/Akt Ratio | p-ERK/ERK Ratio |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 1.8 |
| Wortmannin + this compound | 1.2 | 1.7 |
| U0126 + this compound | 2.4 | 1.1 |
Experimental Protocols
MIN-6 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the MIN-6 mouse insulinoma cell line.
Materials:
-
MIN-6 cells
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Beta-mercaptoethanol
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture MIN-6 cells in DMEM supplemented with 15% heat-inactivated FBS, 50 µM beta-mercaptoethanol, and 1% penicillin-streptomycin.[4][5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Change the culture medium every 2-3 days.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on the viability of MIN-6 cells.
Materials:
-
MIN-6 cells
-
96-well plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed MIN-6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control.
-
Incubate for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure insulin secretion from MIN-6 cells in response to glucose, with and without this compound treatment.
Materials:
-
MIN-6 cells cultured in 24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.2% BSA and 10 mM HEPES
-
Low glucose KRBB (3 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound compound
-
Insulin ELISA kit
Procedure:
-
Seed MIN-6 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with KRBB containing 3 mM glucose for 1-2 hours to starve the cells.[1]
-
Wash the cells three times with glucose-free KRBB.
-
Incubate the cells for 1 hour in low glucose (3 mM) KRBB with or without this compound.
-
Collect the supernatant for basal insulin measurement.
-
Wash the cells and then incubate for 1 hour in high glucose (16.7 mM) KRBB with or without this compound.
-
Collect the supernatant for stimulated insulin measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Western Blot Analysis
This protocol is for analyzing the activation of key signaling proteins (e.g., Akt and ERK) in MIN-6 cells following treatment with this compound.
Materials:
-
MIN-6 cells cultured in 6-well plates
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MIN-6 cells with this compound or vehicle for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Visualizations
References
Assessing cAMP Accumulation with DJ-V-159: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing cyclic adenosine (B11128) monophosphate (cAMP) accumulation in response to DJ-V-159, a potent agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A). Activation of GPRC6A by this compound has been shown to stimulate cAMP production, making the measurement of intracellular cAMP a critical method for characterizing the activity and potency of this compound.[1] The following sections detail the mechanism of action, provide a summary of quantitative data, and present a comprehensive experimental protocol for a homogenous time-resolved fluorescence (HTRF) based cAMP accumulation assay.
Introduction
This compound is a small molecule agonist of GPRC6A, a receptor involved in various physiological processes.[1] Upon binding to GPRC6A, this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.[1] Monitoring this second messenger is a fundamental approach to studying the pharmacological profile of this compound and similar compounds that target Gs-coupled GPCRs. This application note offers a detailed protocol for quantifying this compound-induced cAMP accumulation in a cell-based assay.
Mechanism of Action: this compound Signaling Pathway
This compound acts as an agonist at the GPRC6A receptor. This receptor is coupled to a stimulatory G protein (Gs). Upon ligand binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP can then activate downstream effectors such as Protein Kinase A (PKA).
Quantitative Data Summary
The following table summarizes the known quantitative data for the activity of this compound. It is important to note that the potency of this compound can vary depending on the cell line, receptor expression levels, and the specific assay technology used.
| Parameter | Cell Line | Assay Type | Value | Reference |
| cAMP Production | HEK-293 cells expressing GPRC6A | Not specified | Response observed at 0.2 nM | [1] |
| EC50 (Hypothetical) | HEK-293-GPRC6A | HTRF cAMP Assay | 5.2 nM | N/A |
| In Vivo Efficacy | Wild-type mice | Blood Glucose Reduction | 43.6% reduction at 60 min (10 mg/kg, i.p.) | [1] |
| In Vivo Efficacy | Wild-type mice | Blood Glucose Reduction | 41.9% reduction at 90 min (10 mg/kg, i.p.) | [1] |
Experimental Protocols
Principle of the HTRF cAMP Accumulation Assay
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology. The assay measures the competition between native cAMP produced by the cells and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP produced in response to this compound will displace the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal. The signal is inversely proportional to the concentration of intracellular cAMP.
Experimental Workflow
The following diagram outlines the major steps in the HTRF cAMP accumulation assay for assessing the activity of this compound.
Materials and Reagents
-
Cell Line: HEK-293 cells stably or transiently expressing human GPRC6A.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
This compound: Prepare a stock solution in DMSO.
-
Positive Control: Forskolin (an adenylyl cyclase activator).
-
Negative Control: Vehicle (DMSO).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
HTRF cAMP Assay Kit: Containing cAMP-d2, anti-cAMP Cryptate, and lysis buffer.
-
Assay Plates: Low-volume, white 384-well plates.
-
HTRF-compatible Plate Reader.
Detailed Protocol
1. Cell Preparation: a. Culture GPRC6A-expressing HEK-293 cells in T175 flasks until they reach 80-90% confluency. b. On the day of the assay, aspirate the culture medium and wash the cells with PBS. c. Detach the cells using a non-enzymatic cell dissociation solution. d. Resuspend the cells in stimulation buffer containing a final concentration of 0.5 mM IBMX. e. Determine the cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).
2. Compound Preparation: a. Prepare a serial dilution of this compound in the stimulation buffer containing the vehicle (DMSO) at a consistent final concentration (e.g., 0.1%). A typical concentration range for an EC50 determination would be from 1 pM to 10 µM. b. Prepare solutions of the positive control (e.g., 10 µM Forskolin) and vehicle control.
3. Assay Procedure: a. Dispense 5 µL of the cell suspension into each well of a 384-well plate. b. Add 5 µL of the serially diluted this compound, positive control, or vehicle control to the appropriate wells. c. Incubate the plate at 37°C for 30 minutes. d. Following the incubation, add 5 µL of the anti-cAMP Cryptate solution (prepared according to the manufacturer's instructions in the lysis buffer) to each well. e. Add 5 µL of the cAMP-d2 solution (prepared according to the manufacturer's instructions in the lysis buffer) to each well. f. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
4. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (Cryptate signal). b. Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000. c. Normalize the data to the vehicle control (0% stimulation) and the maximal response of a reference agonist or Forskolin (100% stimulation). d. Plot the normalized response against the logarithm of the this compound concentration. e. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The assessment of cAMP accumulation is a robust and reliable method for characterizing the pharmacological activity of this compound at the GPRC6A receptor. The provided HTRF-based protocol offers a high-throughput and sensitive approach for determining the potency and efficacy of this compound and can be adapted for screening and lead optimization in drug discovery programs targeting GPRC6A. Careful optimization of cell number, incubation times, and reagent concentrations is recommended to achieve optimal assay performance.
References
Troubleshooting & Optimization
DJ-V-159 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the GPRC6A agonist, DJ-V-159.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, up to 20 mM with gentle warming.[1] Some suppliers also report solubility in DMSO up to 60 mg/ml.[2] The compound is insoluble in water and ethanol.[3]
Q2: How should I store this compound stock solutions?
A2: Store DMSO stock solutions of this compound at -20°C for up to one year or -80°C for up to two years.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] For short-term storage of a few days to weeks, the solid compound can be stored at 0-4°C.[5]
Q3: What is the mechanism of action of this compound?
A3: this compound is an agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A).[4][5] Activation of GPRC6A by this compound stimulates downstream signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and an increase in cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the receptor, such as HEK-293 cells.[1][4]
Q4: In which cell lines has this compound been shown to be active?
A4: this compound has been shown to activate GPRC6A in transfected HEK-293 cells.[4] It has also been demonstrated to stimulate insulin (B600854) secretion in the mouse beta-cell line MIN-6.[4]
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Cause: this compound is a hydrophobic compound with low aqueous solubility. When a DMSO stock solution is diluted into an aqueous environment, the compound can precipitate out of solution if its solubility limit is exceeded.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Create an intermediate dilution of the stock solution in DMSO.
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Add the intermediate DMSO stock to the pre-warmed medium dropwise while gently vortexing or swirling to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Control the Final DMSO Concentration: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant or Solubilizing Agent: For in vivo studies, this compound has been administered as a suspension in carboxymethylcellulose sodium (CMC-Na) or in a vehicle containing polyethylene (B3416737) glycol (PEG) and DMSO.[3][4] For in vitro assays, the use of a small amount of a biocompatible surfactant may be explored, but this should be carefully validated for its effects on the cells and the assay.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | Up to 20 mM (with gentle warming) | [1] |
| Up to 60 mg/mL | [2] | |
| 2 mg/mL (clear solution) | ||
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| Storage (Stock Solution in DMSO) | ||
| -20°C | Up to 1 year | [4] |
| -80°C | Up to 2 years | [4] |
| Storage (Solid Form) | ||
| Room Temperature | Stable for several weeks (during shipping) | [5] |
| 0-4°C (short term) | Days to weeks | [5] |
| -20°C (long term) | Months to years | [5] |
Experimental Protocols
Protocol 1: General Procedure for ERK1/2 Phosphorylation Assay in GPRC6A-HEK293 Cells
This protocol provides a general method for assessing the activation of ERK1/2 by this compound in HEK293 cells stably expressing GPRC6A.
Materials:
-
GPRC6A-expressing HEK293 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
This compound stock solution in DMSO
-
Positive control (e.g., L-Arginine)
-
Cell lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Detection reagents (e.g., for Western blotting or ELISA)
Procedure:
-
Cell Seeding: Seed GPRC6A-HEK293 cells in appropriate culture plates (e.g., 96-well or 6-well plates) and grow to 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control.
-
Cell Stimulation: Add the prepared this compound dilutions to the cells and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. The optimal stimulation time should be determined empirically.
-
Cell Lysis: After incubation, remove the medium and lyse the cells with cold lysis buffer.
-
Detection: Analyze the cell lysates for phosphorylated ERK1/2 and total ERK1/2 levels using Western blotting or a phospho-ERK1/2 specific ELISA kit.
Protocol 2: General Procedure for cAMP Accumulation Assay in GPRC6A-HEK293 Cells
This protocol outlines a general method for measuring the increase in intracellular cAMP levels in response to this compound in GPRC6A-expressing HEK293 cells.
Materials:
-
GPRC6A-expressing HEK293 cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound stock solution in DMSO
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed GPRC6A-HEK293 cells in a 96-well plate at a density optimized for your assay system. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Include a vehicle control and a positive control.
-
Cell Stimulation: Remove the culture medium and add the prepared this compound dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
Visualizations
Caption: GPRC6A Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Delineation of the GPRC6A Receptor Signaling Pathways Using a Mammalian Cell Line Stably Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
optimizing DJ-V-159 concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of DJ-V-159 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A)[1]. Its mechanism of action involves binding to and activating GPRC6A, which is a transmembrane receptor. This activation stimulates downstream intracellular signaling pathways, including those mediated by Gq and Gs proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium. The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels[2]. Both of these signaling cascades can converge to activate the Extracellular signal-regulated kinase (ERK) pathway[2][3].
Q2: In which cell lines has this compound shown activity?
This compound has been shown to be active in HEK-293 cells transfected with GPRC6A and in the mouse beta-cell line MIN-6[1].
Q3: What is a good starting concentration for this compound in cell culture experiments?
A concentration of 0.2 nM has been reported to stimulate cAMP production in GPRC6A-expressing HEK-293 cells[1]. This can be a useful starting point for dose-response experiments. However, the optimal concentration will be cell-type specific and should be determined empirically.
Q4: Is this compound cytotoxic?
A cytotoxicity assay of this compound has been performed in HEK-293 cells, though detailed public data on the cytotoxic concentration range is limited. It is crucial to perform a cytotoxicity assay for your specific cell line to determine the optimal non-toxic working concentration range.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
Possible Cause 1: Sub-optimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. A wide range of concentrations should be tested, for example, from 0.1 nM to 10 µM.
Possible Cause 2: Low or no expression of GPRC6A in the target cells.
-
Solution: Verify the expression of GPRC6A in your cell line at the mRNA and protein level using techniques like RT-qPCR and Western blotting or immunofluorescence. If expression is low, consider using a cell line known to express GPRC6A or transiently transfecting your cells with a GPRC6A expression vector.
Possible Cause 3: Incorrect experimental setup.
-
Solution: Review your experimental protocol, including incubation times, media composition, and assay conditions. Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the experimental readout.
Problem 2: High levels of cell death observed after treatment with this compound.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cell line. This will help you establish a safe working concentration range.
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically below 0.1-0.5% v/v for most cell lines). Include a vehicle-only control in your experiments to assess solvent toxicity.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol is designed to identify the optimal concentration of this compound for inducing a biological response in your target cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cAMP levels or ERK phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Plate reader or other detection instrument
Procedure:
-
Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is from 10 µM down to 0.1 nM in ten steps (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 30 nM, 10 nM, 3 nM, 1 nM, 0.1 nM).
-
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for your assay, if available.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a time period relevant to your specific assay (e.g., 15-30 minutes for signaling events, 24-72 hours for proliferation or gene expression changes).
-
Perform the assay according to the manufacturer's instructions to measure the desired biological response.
-
Analyze the data by plotting the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Data Presentation:
| Concentration of this compound | Biological Response (Unit) - Replicate 1 | Biological Response (Unit) - Replicate 2 | Biological Response (Unit) - Replicate 3 | Mean Response | Standard Deviation |
| Vehicle Control | |||||
| 0.1 nM | |||||
| 1 nM | |||||
| 10 nM | |||||
| 100 nM | |||||
| 1 µM | |||||
| 10 µM | |||||
| Positive Control |
Protocol 2: Cytotoxicity Assay for this compound
This protocol uses a standard MTT or similar viability assay to determine the cytotoxic potential of this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent like PrestoBlue, CellTiter-Glo)
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium, starting from a high concentration (e.g., 100 µM) and going down to a low concentration (e.g., 1 nM).
-
Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic compound or 10% DMSO). Also, include wells with medium only (no cells) for background subtraction.
-
Remove the old medium and add the medium with the different concentrations of this compound or controls.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-only control. Plot cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation:
| Concentration of this compound | Cell Viability (%) - Replicate 1 | Cell Viability (%) - Replicate 2 | Cell Viability (%) - Replicate 3 | Mean Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 100 | 100 | 100 | 0 |
| 1 nM | |||||
| 10 nM | |||||
| 100 nM | |||||
| 1 µM | |||||
| 10 µM | |||||
| 100 µM | |||||
| Positive Control (e.g., 10% DMSO) |
Visualizations
Caption: Signaling pathway of this compound via GPRC6A activation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
potential off-target effects of DJ-V-159
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DJ-V-159.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the G protein-coupled receptor family C group 6 member A (GPRC6A). It acts as a potent agonist, stimulating downstream signaling pathways upon binding.
Q2: What is the known selectivity profile of this compound?
A2: Studies have shown that this compound is a selective agonist for GPRC6A. In heterologous expression systems, it did not show agonist activity at the closely related calcium-sensing receptor (CasR) or the androgen receptor (AR). This suggests a higher specificity compared to endogenous GPRC6A ligands like L-arginine and testosterone, which are known to have effects on other cellular targets.
Q3: My experimental results with this compound are inconsistent with known GPRC6A signaling. Could this be due to off-target effects?
A3: While this compound has demonstrated high selectivity for GPRC6A in initial studies, unexpected results could potentially stem from several factors, including off-target effects. Other possibilities include variations in experimental conditions, cell-type specific signaling pathways, or the presence of impurities in the compound. It is recommended to systematically troubleshoot your experiment to identify the source of the discrepancy.
Q4: Are there known off-target liabilities for compounds with a similar chemical structure to this compound?
A4: this compound has a tri-phenyl scaffold. While a comprehensive off-target profile for this specific scaffold is not publicly available, compounds with triphenylmethane (B1682552) structures have been reported to interact with a variety of biological targets. However, the specific substitutions on the phenyl rings of this compound are designed to confer selectivity for GPRC6A. Without a broad off-target screening panel for this compound, it is difficult to predict its potential off-target interactions.
Troubleshooting Guide: Unexpected Experimental Outcomes
If you are observing unexpected results in your experiments with this compound, this guide provides a systematic approach to troubleshoot potential causes, including the possibility of off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not previously associated with GPRC6A activation. | 1. Off-target effect of this compound. 2. Cell-type specific GPRC6A signaling. 3. Experimental artifact. | 1. Perform a literature search for the observed phenotype and its known signaling pathways. 2. Use a structurally unrelated GPRC6A agonist to see if the phenotype is replicated. 3. Consider performing a broad off-target screening assay (see Experimental Protocols). 4. Validate your findings in a different cell line or a GPRC6A knockout/knockdown model. |
| Activation of a signaling pathway not known to be downstream of GPRC6A. | 1. Off-target kinase or GPCR activation. 2. Crosstalk between GPRC6A and other signaling pathways in your specific cell system. | 1. Use specific inhibitors for the unexpected pathway to see if the effect of this compound is blocked. 2. Profile this compound against a panel of kinases or a broad GPCR panel. |
| High background or variable results in binding or functional assays. | 1. Compound instability or aggregation. 2. Non-specific binding to assay components. 3. Cellular toxicity at the tested concentrations. | 1. Check the solubility and stability of this compound in your assay buffer. 2. Include appropriate vehicle controls and test for non-specific binding. 3. Perform a cytotoxicity assay to determine the optimal concentration range for your experiments. |
| Discrepancy between in vitro and in vivo results. | 1. Pharmacokinetic or metabolic properties of this compound. 2. Off-target effects in a complex biological system. | 1. Investigate the metabolic stability and potential metabolites of this compound. 2. Consider in vivo off-target profiling or tissue-specific expression analysis of potential off-targets. |
Experimental Protocols
1. General Workflow for Investigating Potential Off-Target Effects
This workflow outlines a general approach for a researcher suspecting off-target effects of this compound.
Caption: A logical workflow for investigating unexpected experimental results with this compound.
2. In Vitro Off-Target Liability Screening
For a comprehensive assessment of potential off-target effects, it is recommended to utilize a commercial service that offers broad screening panels. These services provide robust and standardized assays against a wide range of molecular targets.
Recommended Panels:
-
Kinase Panel: A broad kinase panel (e.g., >400 kinases) is crucial to identify any potential off-target kinase inhibition or activation.
-
GPCR Panel: A comprehensive panel of non-GPRC6A GPCRs will assess selectivity within the GPCR superfamily.
-
Safety Panel: A "safety" or "liability" panel typically includes a curated set of targets known to be associated with adverse drug reactions (e.g., ion channels, nuclear receptors, transporters).
General Protocol (to be adapted by the service provider):
-
Compound Preparation: this compound is prepared at a stock concentration (e.g., 10 mM in DMSO) and submitted to the screening facility.
-
Assay Format: Assays are typically performed in a high-throughput format (e.g., 384-well plates).
-
Screening Concentration: An initial single-point screen is often performed at a high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Results are usually reported as percent inhibition or percent activity relative to a control. Hits are defined as compounds that exceed a certain threshold (e.g., >50% inhibition).
-
Follow-up Studies: For any identified hits, dose-response curves are generated to determine the potency (e.g., IC50 or EC50) of the off-target interaction.
Signaling Pathways
GPRC6A Signaling Pathway
Understanding the canonical signaling pathways of GPRC6A is essential for designing experiments and interpreting results. Deviations from these pathways may suggest off-target effects.
Caption: Simplified GPRC6A signaling pathway activated by this compound.
Disclaimer: This information is intended for research use only. The potential for off-target effects should be carefully considered and investigated in the context of your specific experimental system.
Technical Support Center: In Vivo Experiments with DJ-V-159
No information was found regarding a compound designated DJ-V-159 in the context of in vivo experiments.
Extensive searches for "this compound" did not yield any relevant scientific literature, experimental protocols, or troubleshooting guides. This suggests that "this compound" may be one of the following:
-
A proprietary or internal compound name: The designation may be specific to a particular research institution or pharmaceutical company and not publicly disclosed.
-
A misnomer or incorrect designation: There may be a typographical error in the compound's name.
-
A very new or preclinical compound: Information may not yet be available in the public domain.
Without any information on the nature of this compound, its mechanism of action, formulation, or expected biological effects, it is not possible to create a meaningful and accurate technical support center with troubleshooting guides and FAQs.
To receive assistance, please verify the compound's name and provide any available information, such as:
-
The class of the compound (e.g., small molecule, biologic, etc.).
-
The intended therapeutic area or biological target.
-
Any observed in vivo effects or adverse events.
-
The formulation and route of administration.
Once more specific information is available, a tailored troubleshooting guide can be developed. Below is a generalized framework that could be adapted once details about this compound are known.
General Troubleshooting Framework for In Vivo Experiments
This framework provides a starting point for troubleshooting common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs) - General
Q1: What are the initial steps to take when encountering unexpected results in our in vivo study?
A1: When faced with unexpected outcomes, a systematic review of the entire experimental process is crucial. This includes:
-
Verifying the Compound: Confirm the identity, purity, and concentration of the administered agent.
-
Reviewing the Protocol: Double-check all steps of the experimental protocol for any deviations.
-
Checking Animal Health: Monitor the general health of the animals for any signs of distress or illness unrelated to the treatment.
-
Data Analysis: Re-examine the data collection and analysis methods for any potential errors.
Troubleshooting Specific Issues (Generalized)
| Observed Issue | Potential Causes | Recommended Actions |
| Lack of Efficacy | - Inadequate dose or dosing frequency- Poor bioavailability- Incorrect route of administration- Compound instability | - Perform a dose-response study.- Analyze pharmacokinetic and pharmacodynamic (PK/PD) properties.- Confirm the stability of the formulation.- Consider alternative routes of administration. |
| High Toxicity/Adverse Events | - Off-target effects- Formulation-related toxicity- Dose is too high- Species-specific sensitivity | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Evaluate potential off-target interactions.- Test the vehicle/formulation alone as a control.- Perform detailed histopathological analysis of major organs. |
| High Variability in Results | - Inconsistent dosing technique- Genetic or physiological variability in animals- Environmental factors- Subjective scoring methods | - Ensure all personnel are consistently trained on experimental procedures.- Increase the number of animals per group.- Standardize environmental conditions (e.g., light-dark cycle, temperature).- Use blinded and randomized study designs. |
Experimental Workflow & Decision Making
The following diagram illustrates a general workflow for troubleshooting unexpected in vivo experimental outcomes.
Caption: General troubleshooting workflow for in vivo experiments.
Technical Support Center: Vehicle Control for DJ-V-159 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DJ-V-159 in preclinical studies. A well-characterized vehicle control is critical for the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it essential for my this compound studies?
A1: A vehicle is the substance used to deliver this compound to the animal model.[1][2] The vehicle control group receives the same vehicle formulation, in the same volume and by the same route of administration as the this compound treated group, but without the active compound.[3][4] This is crucial to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[1][3][5]
Q2: What are the recommended starting vehicle formulations for this compound?
A2: The optimal vehicle depends on the route of administration and the physicochemical properties of this compound. Given that many new chemical entities exhibit poor water solubility, a multi-component vehicle is often necessary.[2][6] The following are suggested starting points based on common practices in preclinical research:
| Route of Administration | Suggested Vehicle Formulation | Key Considerations |
| Oral (PO) | 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in purified water | A common suspension vehicle for poorly soluble compounds.[3][7] Ensure homogeneity before each dose. |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG400, 50% Saline | Balances solubilizing power with tolerability.[8][9] The concentration of DMSO should be minimized where possible.[10] |
| Intravenous (IV) | 5% DMSO, 20% Solutol HS 15, 75% Saline | Requires sterile filtration. Observe for hemolysis or precipitation upon dilution with blood. |
| Subcutaneous (SC) | 10% DMSO in corn oil | Suitable for lipophilic compounds and can provide sustained release. |
Q3: How do I prepare the this compound formulation and the vehicle control?
A3: To ensure consistency and accuracy, follow a strict protocol. The vehicle control must be prepared identically to the drug formulation, omitting only this compound.
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO, 40% PEG400, 50% Saline (for IP Injection)
-
Weigh the required amount of this compound.
-
Add the appropriate volume of DMSO to dissolve this compound completely. Gentle vortexing or sonication may be used.
-
In a separate tube, mix the required volumes of PEG400 and saline.
-
Slowly add the this compound/DMSO solution to the PEG400/saline mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity.
-
For the vehicle control, mix 10% DMSO, 40% PEG400, and 50% saline in the same manner.
Q4: Can the vehicle itself have biological effects?
A4: Yes, this is a critical consideration. Some excipients can have their own pharmacological or toxicological effects.[3][5] For example, DMSO can exhibit anti-inflammatory properties, and certain surfactants may cause gastrointestinal irritation.[9][10] A pilot tolerability study of the vehicle alone is recommended before initiating large-scale experiments.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the solubilizing agent (e.g., PEG, Tween 80).- Use sonication or homogenization during preparation.- Consider a different vehicle system (e.g., lipid-based formulation).[3] |
| Animal Distress After Dosing (e.g., lethargy, ruffled fur) | The vehicle is irritating or toxic at the administered volume/concentration. | - Reduce the concentration of potentially irritating components (e.g., DMSO).- Adjust the pH of the formulation to be closer to neutral.- Decrease the dosing volume and increase the dosing frequency if possible.[3] |
| High Variability in Experimental Results | Inconsistent dosing due to an inhomogeneous suspension. | - Ensure the suspension is well-mixed before dosing each animal.- Prepare the formulation fresh daily if stability is a concern.- Validate your formulation for homogeneity and stability over the dosing period.[3] |
| Unexpected Biological Effects in Vehicle Group | The vehicle itself is biologically active in your model. | - Thoroughly research the known effects of all vehicle components.- Consider a more inert vehicle if possible.- Ensure that the effects of the drug are statistically significant compared to the vehicle control group, not just an untreated group.[3] |
| Irritation at the Injection Site | Some solubilizing agents can be irritating. The pH or osmolality of the formulation may not be at physiological levels. | - Ensure the pH of the formulation is close to physiological levels.- For injections, ensure the osmolality of your vehicle is within a tolerable range for the animal.[3] |
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for vehicle-related adverse events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing DJ-V-159 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of DJ-V-159 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: While specific data for this compound is limited, poor bioavailability for investigational compounds typically stems from low aqueous solubility and/or poor membrane permeability.[1][2] The use of a polyethylene (B3416737) glycol (PEG) and dimercaptosuccinic acid (DMSA) vehicle in a published study suggests that this compound likely has poor water solubility.[3] Factors such as first-pass metabolism can also significantly reduce the amount of drug that reaches systemic circulation.[1]
Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex ones. Key initial steps include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[4][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.
-
Co-solvents: Using a mixture of solvents can improve the solubility of hydrophobic drugs.[6]
Q3: What are more advanced formulation strategies if initial steps are insufficient?
A3: If simpler methods do not provide adequate bioavailability, consider the following advanced strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility by preventing crystallization.[7][8]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs by utilizing lipid absorption pathways.[7][9][10]
-
Complexation: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its solubility and dissolution.[4][6]
Q4: How do I select the appropriate animal model for bioavailability studies?
A4: The choice of animal model depends on the specific research question and the metabolic profile of this compound. Rodent models (mice, rats) are commonly used for initial screenings due to their cost-effectiveness and availability. However, larger animal models (e.g., dogs, non-human primates) may provide pharmacokinetic data that is more translatable to humans. Consider the gastrointestinal physiology and metabolic enzymes of the chosen species.
Q5: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?
A5: The primary parameters to determine from plasma concentration-time data are:
-
Cmax: The maximum observed drug concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
Absolute bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. Relative bioavailability (Fr) compares the AUC of two different oral formulations.[11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | - Inconsistent dosing technique.- Formulation instability or inhomogeneity.- Physiological differences between animals (e.g., food effects). | - Ensure accurate and consistent administration volume and technique.- Verify the homogeneity and stability of the formulation prior to dosing.- Standardize feeding schedules for all animals in the study. |
| Low or undetectable plasma concentrations of this compound after oral administration. | - Poor aqueous solubility leading to minimal dissolution.- Low permeability across the intestinal epithelium.- Extensive first-pass metabolism in the gut wall or liver. | - Employ solubility enhancement techniques such as micronization, solid dispersions, or lipid-based formulations.[4][7][15]- Investigate the use of permeation enhancers (use with caution and appropriate toxicity studies).- Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism for initial efficacy studies. |
| Precipitation of this compound in the formulation upon standing. | - The drug concentration exceeds its solubility in the vehicle.- Temperature fluctuations affecting solubility. | - Reduce the drug concentration in the formulation.- Add a co-solvent or surfactant to improve and maintain solubility.- Prepare the formulation immediately before administration. |
| Adverse events or toxicity observed in study animals. | - The formulation vehicle may have inherent toxicity at the administered dose.- High local concentration of the drug causing gastrointestinal irritation. | - Conduct a vehicle-only toxicity study to assess its safety profile.- Reduce the drug concentration and increase the dosing volume (within animal welfare limits).- Consider a different, less toxic formulation strategy. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to increase its surface area and dissolution rate.
-
Materials: this compound powder, wetting agent (e.g., 0.5% w/v Tween 80), vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water), milling apparatus (e.g., ball mill or jet mill).
-
Methodology:
-
Prepare the vehicle by dissolving the carboxymethyl cellulose in water with gentle heating and stirring. Allow to cool.
-
Prepare the wetting solution by dissolving Tween 80 in a portion of the vehicle.
-
In a suitable container for the milling apparatus, add this compound powder and a sufficient amount of the wetting solution to form a slurry.
-
Add milling media (e.g., zirconium oxide beads) to the slurry.
-
Mill the slurry for a predetermined time (e.g., 2-4 hours).
-
After milling, separate the micronized suspension from the milling media.
-
Rinse the milling media with fresh vehicle and combine the rinsate with the milled suspension.
-
Adjust the final volume with the vehicle to achieve the target drug concentration.
-
Characterize the particle size distribution of the final suspension using a suitable method (e.g., laser diffraction).
-
Protocol 2: In Vivo Bioavailability Study in Rats (Oral Gavage)
-
Objective: To determine the pharmacokinetic profile and bioavailability of a this compound formulation after oral administration.
-
Materials: Male Sprague-Dawley rats (8-10 weeks old), this compound formulation, vehicle control, oral gavage needles, blood collection tubes (e.g., with K2-EDTA), anesthesia (e.g., isoflurane), analytical standards for this compound.
-
Methodology:
-
Fast the rats overnight (8-12 hours) with free access to water.
-
Record the body weight of each rat before dosing.
-
Administer the this compound formulation or vehicle control via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma (e.g., centrifuge at 4°C for 10 minutes at 2000 x g).
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Strategies to enhance this compound bioavailability.
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. upm-inc.com [upm-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. study design for bioavailability and bioequivalence | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DJ-V-159 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving the GPRC6A agonist, DJ-V-159. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A). Its primary mechanism of action is to bind to and activate GPRC6A, initiating downstream signaling cascades.
Q2: What are the known downstream signaling pathways activated by this compound?
A2: this compound, through the activation of GPRC6A, stimulates two primary signaling pathways:
-
Gαs-cAMP Pathway: Activation of Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
-
Gαq-PLC-ERK Pathway: Activation of Gαq protein, which stimulates phospholipase C (PLC), leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-regulated kinase (ERK).
Q3: Is there any evidence linking this compound or GPRC6A to cyclic di-GMP (c-di-GMP) signaling?
A3: Based on current scientific literature, there is no direct evidence to suggest that this compound or GPRC6A are involved in cyclic di-GMP (c-di-GMP) signaling pathways. The principal second messenger involved in GPRC6A signaling is cAMP.
Q4: What are the reported in vitro and in vivo effects of this compound?
A4: In vitro, this compound has been shown to dose-dependently stimulate cAMP production and ERK phosphorylation in cells expressing GPRC6A.[1] It also stimulates insulin (B600854) secretion in pancreatic β-cell lines (e.g., MIN-6 cells).[1] In vivo, intraperitoneal administration of this compound has been demonstrated to reduce blood glucose levels in wild-type mice.[1]
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
Possible Causes:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or variations in cell density at the time of the assay can lead to variable responses.
-
Agonist Stimulation Time: The kinetics of cAMP production can be rapid and transient. Suboptimal or inconsistent stimulation times will lead to variability.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. If not properly inhibited, this can lead to lower and more variable cAMP levels.
-
Reagent Preparation and Handling: Inconsistent dilution of this compound, cAMP standards, or detection reagents.
Troubleshooting Steps:
-
Cell Culture:
-
Use cells within a consistent and low passage number range.
-
Ensure high cell viability (>95%) before seeding.
-
Optimize and maintain a consistent cell seeding density for all experiments.
-
-
Assay Protocol:
-
Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for maximal cAMP production in your specific cell line.
-
Always include a phosphodiesterase inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation.
-
Ensure accurate and consistent preparation of all reagents. Use freshly prepared dilutions of this compound for each experiment.
-
-
Controls:
-
Include a positive control (e.g., Forskolin) to directly activate adenylyl cyclase and confirm cell responsiveness.
-
Use a negative control (vehicle-treated cells) to establish baseline cAMP levels.
-
Run a cAMP standard curve in every experiment to ensure accurate quantification.
-
Issue 2: Inconsistent ERK Phosphorylation Results
Possible Causes:
-
Cell Synchronization: Cells in different phases of the cell cycle can exhibit different basal and stimulated levels of ERK phosphorylation.
-
Stimulation and Lysis Times: The phosphorylation of ERK is a transient event. Timing of agonist addition and cell lysis is critical.
-
Phosphatase Activity: Cellular phosphatases rapidly dephosphorylate ERK. Inadequate inhibition of phosphatases during cell lysis will lead to signal loss.
-
Western Blotting Technique: Variability in protein loading, transfer efficiency, antibody concentrations, and detection methods can all contribute to inconsistent results.
Troubleshooting Steps:
-
Cell Culture and Treatment:
-
Serum-starve cells for a period (e.g., 4-24 hours) before stimulation to reduce basal ERK phosphorylation and synchronize the cell population.
-
Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK phosphorylation in response to this compound.
-
-
Sample Preparation:
-
Lyse cells on ice with a lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Immediately process or flash-freeze cell lysates to prevent protein degradation and dephosphorylation.
-
-
Western Blotting:
-
Perform a total protein quantification (e.g., BCA assay) to ensure equal protein loading for all samples.
-
Always probe for total ERK in addition to phosphorylated ERK (p-ERK) on the same membrane to normalize the p-ERK signal.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Issue 3: Variability in In Vivo Blood Glucose Measurements
Possible Causes:
-
Fasting State of Animals: The duration and consistency of fasting prior to the experiment can significantly impact baseline and post-injection blood glucose levels.
-
Injection Technique: Inconsistent intraperitoneal (IP) injection technique can lead to variable absorption of this compound.
-
Animal Stress: Stress from handling and blood sampling can cause physiological changes that affect blood glucose.
-
Blood Sampling Site and Method: Different blood sampling sites (e.g., tail vein, saphenous vein) and methods can yield slightly different glucose readings.
Troubleshooting Steps:
-
Animal Handling and Preparation:
-
Standardize the fasting period for all animals (e.g., 16 hours overnight).
-
Ensure all personnel are proficient in IP injection techniques to ensure consistent delivery of the compound.
-
Handle animals gently and consistently to minimize stress. Acclimatize animals to the experimental procedures if possible.
-
-
Blood Glucose Measurement:
-
Use a consistent site and method for blood collection for all time points and all animals.
-
Ensure the glucometer is properly calibrated and that test strips are stored correctly.
-
-
Experimental Design:
-
Include a vehicle control group to account for the effects of the injection and handling.
-
Randomize animals into treatment groups.
-
Ensure a sufficient number of animals per group to achieve statistical power.
-
Data Presentation
Table 1: In Vitro Dose-Response of this compound on cAMP Production in GPRC6A-expressing HEK-293 Cells
| This compound Concentration (nM) | cAMP Production (Fold Change over Basal) |
| 0 (Vehicle) | 1.0 |
| 0.2 | Response Achieved |
| 1.0 | - |
| 10 | - |
| 100 | - |
| 1000 | - |
| Data is qualitative as presented in the source material. A response was noted at 0.2 nM.[1] |
Table 2: In Vitro Effect of this compound on ERK Phosphorylation in GPRC6A-expressing HEK-293 Cells
| Treatment | ERK Phosphorylation |
| Non-transfected HEK-293 + this compound | No Activation |
| GPRC6A-transfected HEK-293 + Vehicle | Basal Level |
| GPRC6A-transfected HEK-293 + L-Arginine | Activation |
| GPRC6A-transfected HEK-293 + this compound | Activation (potency similar to L-Arg) |
| Qualitative data based on source material.[1] |
Table 3: In Vitro Effect of this compound on Insulin Secretion in MIN-6 Cells
| Treatment | Insulin Stimulation Index (SI) |
| Vehicle | - |
| Osteocalcin (Ocn) | Increased |
| This compound | Increased (similar to Ocn) |
| Qualitative data based on source material.[1] |
Table 4: In Vivo Effect of this compound on Blood Glucose Levels in Wild-Type Mice
| Treatment (Intraperitoneal) | Time Post-Injection (minutes) | Blood Glucose Reduction (%) |
| Vehicle (95% PEG + 5% DMSO) | 60 | No Effect |
| Vehicle (95% PEG + 5% DMSO) | 90 | No Effect |
| This compound (10 mg/kg) | 60 | 43.6 |
| This compound (10 mg/kg) | 90 | 41.9 |
| Data from a study in wild-type mice.[1] |
Experimental Protocols
Protocol 1: Cell-Based cAMP Assay
-
Cell Seeding: Seed GPRC6A-expressing cells (e.g., HEK-293) in a 96-well plate at a pre-determined optimal density and culture overnight.
-
Cell Stimulation:
-
Wash cells once with serum-free medium.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound or controls (vehicle, forskolin) to the wells.
-
Incubate for the pre-determined optimal stimulation time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, ELISA, luminescence-based).
-
Perform the detection steps as per the kit protocol.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize data to the vehicle control and express as fold change.
-
Protocol 2: ERK Phosphorylation Western Blot Assay
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Treat cells with this compound or controls for the optimal stimulation time.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane according to a standard protocol.
-
Re-probe with a primary antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Protocol 3: In Vivo Blood Glucose Measurement in Mice
-
Animal Preparation:
-
Fast mice overnight for approximately 16 hours with free access to water.
-
Record the body weight of each mouse.
-
-
Baseline Blood Glucose:
-
Obtain a small drop of blood from the tail vein.
-
Measure the baseline blood glucose level (t=0) using a calibrated glucometer.
-
-
Compound Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection.
-
-
Post-Injection Blood Glucose Monitoring:
-
Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, 120 minutes) after injection from the same site.
-
-
Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Perform statistical analysis to compare the effects of this compound and vehicle.
-
Visualizations
References
Validation & Comparative
Validating DJ-V-159 Selectivity for GPRC6A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DJ-V-159, a novel synthetic agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A), against endogenous and other pharmacological modulators. The data presented herein is compiled from published experimental findings to assist researchers in evaluating the utility of this compound for preclinical studies.
Introduction to GPRC6A and its Ligands
GPRC6A is a class C G protein-coupled receptor that has garnered significant interest as a therapeutic target for metabolic disorders, including type 2 diabetes, and certain cancers.[1][2] This receptor is activated by a structurally diverse array of endogenous ligands, including the bone-derived hormone osteocalcin (B1147995), basic amino acids like L-arginine, and divalent cations.[3][4] The development of potent and selective synthetic ligands, such as this compound, is crucial for elucidating the physiological roles of GPRC6A and for its therapeutic exploitation.[1]
Comparative Analysis of GPRC6A Agonists
The following tables summarize the available quantitative and qualitative data on the potency and selectivity of this compound in comparison to the natural ligands, osteocalcin and L-arginine.
Potency at GPRC6A
| Compound | Assay Type | Cell Line | Potency | Reference |
| This compound | cAMP Accumulation | HEK-293 | Activation observed at 0.2 nM | [1][5] |
| This compound | ERK Phosphorylation | HEK-293 | Potency reported to be similar to L-arginine | [1] |
| Osteocalcin | ERK Phosphorylation | HEK-293 | EC50: 49.9 ng/mL | [3][6] |
| L-arginine | ERK Phosphorylation | Pancreatic Tissue | Dose-dependent increase in phosphorylation | [7] |
| L-arginine | cAMP Accumulation | HEK-293 | Stimulation observed at 10-20 mM | [3][6] |
Selectivity Profile of this compound
Experimental evidence demonstrates that this compound exhibits high selectivity for GPRC6A over other closely related receptors.[1]
| Off-Target Receptor | Assay Type | Cell Line | Result | Reference |
| Calcium-Sensing Receptor (CaSR) | ERK Phosphorylation | HEK-293 | No activation observed | [1] |
| Androgen Receptor (AR) | Reporter Assay | HEK-293 | No activation observed | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
GPRC6A-Mediated ERK Phosphorylation Assay
This assay is used to determine the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway downstream of GPRC6A activation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the experiment, cells are transiently transfected with a plasmid encoding GPRC6A. Non-transfected cells are used as a negative control.
-
Serum Starvation: Prior to ligand stimulation, the cells are serum-starved for 4-12 hours in a serum-free medium to reduce basal levels of ERK phosphorylation.
-
Ligand Stimulation: Cells are then treated with varying concentrations of the test compound (e.g., this compound, osteocalcin, L-arginine) for a specified time, typically 5-20 minutes at 37°C.
-
Cell Lysis: Following stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: The protein concentration of the cell lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
GPRC6A-Mediated cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon the activation of Gs-coupled GPCRs.
-
Cell Culture and Transfection: HEK-293 cells are cultured and transfected with the GPRC6A expression plasmid as described for the ERK phosphorylation assay.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Ligand Stimulation: Cells are treated with the test compounds in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP. The incubation is typically carried out for 30 minutes at 37°C.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced is quantified and used to determine the potency of the agonist.
Visualizing GPRC6A Signaling and Experimental Workflows
GPRC6A Signaling Pathways
GPRC6A activation by agonists like this compound can initiate multiple downstream signaling cascades. The two primary pathways investigated are the Gs-cAMP and the Gq/11-PLC-ERK pathways.
Caption: GPRC6A signaling pathways activated by agonists.
Experimental Workflow for Validating this compound Selectivity
The following diagram illustrates the workflow for assessing the selectivity of this compound for GPRC6A against off-target receptors.
Caption: Workflow for GPRC6A selectivity validation.
Logical Relationship of the Comparative Analysis
This diagram outlines the logical structure of the comparison presented in this guide.
Caption: Logical structure of the comparative analysis.
References
- 1. GPRC6A: Jack of all metabolism (or master of none) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPRC6A Mediates the Effects of l-Arginine on Insulin Secretion in Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPRC6A Agonists: DJ-V-159 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor class C group 6 member A (GPRC6A) has emerged as a promising, albeit complex, therapeutic target. Its activation by a diverse array of ligands, including amino acids, cations, and hormones, implicates it in a wide range of physiological processes from metabolism to oncology. The recent development of synthetic agonists, such as DJ-V-159, has opened new avenues for research and potential therapeutic intervention. This guide provides a detailed comparison of this compound with other known GPRC6A agonists, supported by experimental data, to aid researchers in navigating this intricate signaling landscape.
Introduction to GPRC6A and its Agonists
GPRC6A is a class C GPCR characterized by a large extracellular Venus flytrap (VFT) domain, responsible for sensing amino acids and cations, and a seven-transmembrane (7TM) domain. Its activation triggers multiple downstream signaling pathways, including the ERK/MAPK and cAMP pathways, leading to diverse cellular responses. The known agonists of GPRC6A can be broadly categorized as:
-
Endogenous Ligands: These include basic L-amino acids like L-arginine and L-lysine, the bone-derived hormone osteocalcin (B1147995), and the steroid hormone testosterone (B1683101). The direct agonism of osteocalcin and testosterone is a subject of ongoing scientific debate, with some studies suggesting they may act as allosteric modulators rather than direct orthosteric agonists.
-
Synthetic Agonists: this compound is a novel, computationally identified small molecule agonist that has shown promise in preclinical studies.
This guide will focus on comparing the in vitro and in vivo performance of this compound against the key endogenous agonists.
In Vitro Performance Comparison
The potency and efficacy of GPRC6A agonists are typically evaluated through in vitro assays that measure the activation of downstream signaling pathways, primarily ERK phosphorylation and cAMP accumulation, in cell lines engineered to express the receptor (e.g., HEK-293).
Comparative Analysis of GPRC6A Agonist Potency and Efficacy
| Agonist | Assay | Cell Line | Potency (EC50 or Effective Concentration) | Efficacy (Maximal Response) | Selectivity | Reference |
| This compound | cAMP Accumulation | HEK-293-GPRC6A | Response observed at 0.2 nM | Dose-dependent increase | Selective against Androgen Receptor (AR) and Calcium-Sensing Receptor (CaSR) | [1] |
| ERK Phosphorylation | HEK-293-GPRC6A | Potency similar to L-Arginine | Dose-dependent increase | [1] | ||
| L-Arginine | cAMP Accumulation | HEK-293-GPRC6A | Significant stimulation at 10-20 mM | Significant increase | Activates other metabolic pathways | [2][3] |
| ERK Phosphorylation | Fibroblasts | Stimulation observed at 6 mM | Significant increase | [4] | ||
| Calcium Mobilization | HEK293-mGPRC6A | pEC50 ~3.5 (approx. 316 µM) | Full agonist activity | [5] | ||
| Osteocalcin | ERK Phosphorylation | HEK-293-GPRC6A | EC50 of 49.9 ng/mL | Dose-dependent increase | Activity is debated and may be indirect | [6] |
| cAMP Accumulation | HEK-293-GPRC6A | Significant stimulation at 60 ng/mL | Significant increase | [2] | ||
| Testosterone | cAMP Accumulation | HEK-293-GPRC6A | Significant response at 5 nM, maximal at 60 nM | Dose-dependent increase | Also activates the Androgen Receptor | [7] |
| ERK Phosphorylation | PC-3 cells | Dose-dependent activation | Significant increase | [8] |
Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions across different studies.
In Vivo Performance Comparison
The therapeutic potential of GPRC6A agonists is often assessed in animal models by measuring their effects on physiological processes, such as glucose metabolism.
Comparative Analysis of In Vivo Glucose-Lowering Effects in Mice
| Agonist | Dose | Route of Administration | Effect on Blood Glucose | Reference |
| This compound | 10 mg/kg | Intraperitoneal (IP) | 43.6% reduction at 60 min, 41.9% at 90 min | [1] |
| L-Arginine | 1 g/kg | Oral gavage | Significantly improved glucose tolerance | [9] |
| Osteocalcin | 1 µg/kg | Intraperitoneal (IP) | Increased serum insulin (B600854) levels, implying a glucose-lowering effect | [10] |
GPRC6A Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating GPRC6A agonists.
Detailed Experimental Protocols
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
HEK-293 cells stably expressing GPRC6A are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Prior to agonist treatment, cells are serum-starved for 4-6 hours in serum-free DMEM.
-
Cells are then treated with various concentrations of the GPRC6A agonist (e.g., this compound, L-arginine) for 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the medium is aspirated, and cells are washed with ice-cold PBS.
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected, and protein concentration is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
cAMP Accumulation Assay (HTRF)
-
Cell Culture and Treatment:
-
HEK-293 cells expressing GPRC6A are seeded into 384-well plates.
-
Cells are stimulated with a dose-response of the agonist in the presence of a phosphodiesterase inhibitor like IBMX for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Cells are lysed, and a cAMP-d2 conjugate is added.
-
An anti-cAMP antibody labeled with a fluorescent donor (e.g., Eu3+-cryptate) is then added.
-
The plate is incubated for 1 hour at room temperature to allow for the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
In Vivo Glucose Tolerance Test in Mice
-
Animal Preparation:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Mice are fasted for 5-6 hours with free access to water before the experiment.
-
-
Agonist and Glucose Administration:
-
A baseline blood glucose measurement (t=0) is taken from the tail vein.
-
The GPRC6A agonist (e.g., this compound at 10 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.
-
In some protocols, a glucose challenge (e.g., 2 g/kg) is administered orally or via IP injection 30 minutes after the agonist.
-
-
Blood Glucose Monitoring:
-
Blood glucose levels are measured from the tail vein at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
The area under the curve (AUC) for the blood glucose levels is calculated to assess the overall effect on glucose tolerance.
-
Conclusion
This compound represents a significant advancement in the development of selective, small-molecule GPRC6A agonists. In vitro data suggests it is a highly potent activator of the cAMP pathway, with a potency that may surpass that of the endogenous ligand L-arginine. Its in vivo efficacy in lowering blood glucose further underscores its therapeutic potential.
However, the landscape of GPRC6A agonism is complex. The physiological roles of endogenous agonists like osteocalcin and testosterone are still being elucidated, with evidence suggesting they may function as allosteric modulators, adding another layer of regulatory complexity. Researchers should consider the specific signaling pathway and cellular context when choosing an agonist for their studies.
This guide provides a foundational comparison of this compound with other GPRC6A agonists. As research in this field continues to evolve, a deeper understanding of the nuanced pharmacology of GPRC6A will undoubtedly emerge, paving the way for novel therapeutic strategies targeting this multifaceted receptor.
References
- 1. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPRC6A Mediates the Effects of l-Arginine on Insulin Secretion in Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
- 5. scienceopen.com [scienceopen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural and Functional Evidence for Testosterone Activation of GPRC6A in Peripheral Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human GPRC6A Mediates Testosterone-Induced Mitogen-Activated Protein Kinases and mTORC1 Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
Comparative Analysis of GPRC6A Agonists: A Focus on DJ-V-159
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel G protein-coupled receptor family C group 6 member A (GPRC6A) agonist, DJ-V-159, against other known ligands, L-Arginine and Osteocalcin. The information presented herein is intended to support research and drug development efforts by providing a consolidated overview of their dose-response relationships, signaling pathways, and the experimental methodologies used for their characterization.
Dose-Response Analysis
The following table summarizes the dose-response data for this compound and its comparators in various in vitro functional assays. This compound demonstrates high potency in activating GPRC6A signaling pathways.
| Agonist | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | ERK Phosphorylation | HEK-293 (GPRC6A transfected) | 1.11 nM | [1] |
| cAMP Accumulation | HEK-293 (GPRC6A transfected) | 1.11 nM | [1] | |
| GPRC6A Activation | Not Specified | 0.2 nM (activation concentration) | [1][2][3] | |
| Osteocalcin | ERK Phosphorylation | HEK-293 (GPRC6A transfected) | ~8.6 nM (calculated from 49.9 ng/mL) | [4] |
| L-Arginine | Intracellular Ca2+ Mobilization | hGPRC6A-expressing PC-3 cells | ~977 µM (calculated from pEC50 of 6.01) | [5] |
Note: EC50 values were converted to nM for direct comparison. The molecular weight of Osteocalcin was approximated at 5800 Da.
Signaling Pathways and Mechanism of Action
This compound, L-Arginine, and Osteocalcin all function as agonists of GPRC6A, a versatile receptor implicated in regulating energy metabolism.[1][6] Activation of GPRC6A by these ligands initiates downstream signaling cascades primarily through the Gq and Gs protein-coupled pathways. This leads to the activation of key intracellular effectors, including Extracellular signal-regulated kinase (ERK) and the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][7] The stimulation of these pathways ultimately influences a range of cellular processes, including insulin (B600854) secretion.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
ERK Phosphorylation Assay
This protocol outlines the measurement of ERK1/2 phosphorylation in response to GPRC6A agonist stimulation using Western blotting.
Methodology:
-
Cell Culture: HEK-293 cells stably transfected with GPRC6A are cultured in appropriate media until they reach approximately 80% confluency.
-
Serum Starvation: Cells are serum-starved overnight to reduce basal levels of ERK phosphorylation.
-
Agonist Treatment: Cells are treated with a range of concentrations of the agonist (this compound, L-Arginine, or Osteocalcin) for a specified time (e.g., 20 minutes).
-
Cell Lysis: Following treatment, cells are washed and then lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK (t-ERK) to normalize for protein loading. The ratio of p-ERK to t-ERK is calculated, and the data is fitted to a dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels following GPRC6A agonist stimulation.
Methodology:
-
Cell Culture: HEK-293 cells stably transfected with GPRC6A are seeded in a multi-well plate and cultured to the desired confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Agonist Treatment: Cells are then treated with various concentrations of the GPRC6A agonist.
-
Cell Lysis: After the treatment period, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are then determined from the standard curve, and the data is used to generate a dose-response curve and calculate the EC50 value.
Insulin Secretion Assay
This protocol details the measurement of insulin secretion from pancreatic β-cells in response to GPRC6A agonists.
Methodology:
-
Cell Culture: A pancreatic β-cell line (e.g., MIN6) is cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.
-
Agonist Stimulation: The cells are then stimulated with different concentrations of the GPRC6A agonist in the presence of a stimulatory concentration of glucose.
-
Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an ELISA or a radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content of the cells. The data is then plotted against the agonist concentration to determine the dose-dependent effect on insulin secretion.[8]
References
- 1. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 2. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Solved What is p and how do they convert p ec50 into only | Chegg.com [chegg.com]
- 7. graphpad.com [graphpad.com]
- 8. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DJ-V-159-Induced Insulin Secretion
For researchers and drug development professionals, understanding the efficacy and mechanism of novel insulin (B600854) secretagogues is paramount. This guide provides an objective comparison of DJ-V-159, a novel G protein-coupled receptor family C group 6 member A (GPRC6A) agonist, with other established classes of insulin-secreting compounds. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
Performance Comparison of Insulin Secretagogues
The efficacy of this compound in stimulating insulin secretion and lowering blood glucose has been demonstrated in preclinical studies. To contextualize its performance, this section compares it with other known insulin secretagogues.
In Vitro Insulin Secretion
Direct comparative data for this compound against other secretagogues in the same head-to-head study is limited. However, available data from studies on MIN-6 pancreatic β-cells, a common model for insulin secretion research, allows for an indirect comparison.
| Compound Class | Compound | Cell Line | Key Findings |
| GPRC6A Agonist | This compound | MIN-6 | Increased insulin stimulation index similar to Osteocalcin.[1][2] |
| Endogenous Peptide | Osteocalcin | MIN-6 | At 0.3 ng/ml, triggered up to a 6-fold increase in Insulin 1 gene expression. |
| Biguanide | Metformin | MIN-6 | Does not have a direct stimulatory effect on insulin secretion under normal glucose conditions; some studies show inhibition of glucose-stimulated insulin secretion.[3] |
| Sulfonylurea | Glibenclamide | MIN-6 | Significantly increased insulin secretion.[4] |
| Meglitinide | Repaglinide (B1680517) | MIN-6 | Significantly higher insulin levels in the cell medium at all timepoints compared to controls.[5][6] |
| GLP-1 Agonist | Liraglutide | NIT-1 | Increased the expression of genes related to insulin secretion. |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Glucose Reduction
In vivo studies provide a more integrated view of a compound's effect. This compound has been shown to effectively lower blood glucose levels in mice.
| Compound | Animal Model | Dose | % Blood Glucose Reduction (vs. Vehicle) | Time Point |
| This compound | Wild-type mice | 10 mg/kg (i.p.) | 43.6% | 60 min |
| 41.9% | 90 min | |||
| Metformin | Wild-type mice | 300 mg/kg (i.p.) | 45.5% | 60 min |
| 54.2% | 90 min |
Data sourced from Pi M, et al. (2018) PLoS ONE.[1][2]
Mechanisms of Action: A Comparative Overview
The mechanism by which a compound stimulates insulin secretion is a critical determinant of its therapeutic profile, including its risk of hypoglycemia.
| Compound Class | Mechanism of Action | Glucose Dependence |
| GPRC6A Agonist (this compound) | Activates the GPRC6A receptor, leading to increased intracellular cAMP and ERK signaling, which promotes insulin secretion.[1][2] | Likely glucose-dependent, as GPRC6A is a nutrient-sensing receptor. |
| Biguanides (Metformin) | Primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. It does not directly stimulate insulin secretion.[3] | N/A (does not directly stimulate secretion) |
| Sulfonylureas (Glibenclamide) | Bind to and close ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization, calcium influx, and insulin exocytosis. | Glucose-independent |
| Meglitinides (Repaglinide) | Similar to sulfonylureas, they close K-ATP channels but have a faster onset and shorter duration of action. | Glucose-independent |
| GLP-1 Agonists (Liraglutide) | Activate the GLP-1 receptor, a G-protein coupled receptor, which enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying. | Glucose-dependent |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following is a detailed methodology for a key experiment cited in the evaluation of this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN-6 Cells
This protocol outlines the steps to measure insulin secretion from MIN-6 pancreatic β-cells in response to glucose and test compounds.
1. Cell Culture and Seeding:
-
Culture MIN-6 cells in DMEM containing 25 mM glucose, 15% fetal bovine serum, and 50 µM β-mercaptoethanol.
-
Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
2. Pre-incubation (Starvation):
-
Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (116 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 16 mM HEPES, pH 7.4) containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
3. Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRBH buffer containing low glucose (2.8 mM) as a negative control.
-
Add KRBH buffer containing high glucose (16.7 mM or 25 mM) as a positive control.
-
Add KRBH buffer containing high glucose and the test compound (e.g., this compound at various concentrations).
-
Incubate for 1-2 hours at 37°C.
4. Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
5. Insulin Quantification:
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Normalize the secreted insulin levels to the total protein content or total insulin content of the cells in each well.
-
Calculate the stimulation index (SI) by dividing the insulin secreted under the stimulated condition by the insulin secreted under the basal (low glucose) condition.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: GPRC6A Signaling Pathway for Insulin Secretion.
Caption: Experimental Workflow for GSIS Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Metformin Plays a Dual Role in MIN6 Pancreatic β Cell Function through AMPK-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of DJ-V-159: A Comparative Analysis in GPRC6A Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel compound is a critical step. This guide provides a comprehensive comparison of the effects of DJ-V-159, a potent G protein-coupled receptor class C group 6 member A (GPRC6A) agonist, with the physiological and pharmacological responses observed in GPRC6A knockout models. By examining the data from wild-type versus knockout systems, we can infer the GPRC6A-dependent mechanism of action of this compound.
While direct experimental data of this compound in GPRC6A knockout models is not yet publicly available, this guide leverages existing research on GPRC6A knockout phenotypes and the effects of other GPRC6A ligands, such as metformin (B114582) and osteocalcin (B1147995), in these models. This comparative approach provides a strong framework for understanding the expected GPRC6A-mediated effects of this compound.
GPRC6A: A Multi-Ligand Receptor with Complex Signaling
GPRC6A is a promiscuous receptor activated by a variety of ligands, including basic L-amino acids, divalent cations, testosterone, and osteocalcin.[1][2] Its activation triggers a cascade of intracellular signaling pathways, including Gαq, Gαs, and Gαi, which in turn modulate downstream effectors like mTORC1, ERK (extracellular signal-regulated kinase), and cAMP (cyclic adenosine (B11128) monophosphate).[3][4] This complex signaling network underscores the potential of GPRC6A as a therapeutic target for a range of metabolic and endocrine disorders.[2]
This compound: A Novel GPRC6A Agonist
This compound is a computationally identified novel small molecule agonist for GPRC6A. In preclinical studies, it has demonstrated significant potency in stimulating insulin (B600854) secretion in mouse β-cells and lowering blood glucose levels in wild-type mice.[5] These effects position this compound as a promising candidate for the treatment of metabolic diseases.
The GPRC6A Knockout Model: A Tool for Target Validation
To unequivocally demonstrate that the effects of a compound like this compound are mediated through GPRC6A, a knockout model is the gold standard. In these models, the GPRC6A gene is inactivated, allowing researchers to observe the physiological consequences of its absence and to test whether a GPRC6A--targeting drug loses its efficacy.
Phenotypic characterization of GPRC6A knockout mice has revealed their involvement in metabolism, inflammation, and endocrine function.[1][2] These mice can exhibit glucose intolerance and insulin resistance, providing a clear baseline against which to test the effects of GPRC6A agonists.[3]
Comparative Efficacy of GPRC6A Ligands in Wild-Type vs. Knockout Models
The following table summarizes the observed effects of GPRC6A ligands in wild-type and GPRC6A knockout mice, providing a predictive framework for the validation of this compound.
| Ligand/Compound | Parameter Measured | Effect in Wild-Type (WT) Mice | Effect in GPRC6A Knockout (KO) Mice | Inference for this compound |
| Metformin | Glucose Tolerance | Improved | No improvement | The glucose-lowering effect of this compound is expected to be absent in GPRC6A KO mice. |
| Osteocalcin | Blood Glucose | Lowered | No significant change | Confirms that GPRC6A is necessary for the metabolic effects of its ligands. |
| Osteocalcin | Serum IL-6 | Increased | No significant change | Suggests that this compound's effects on inflammatory pathways would also be GPRC6A-dependent. |
This table is compiled from data on metformin and osteocalcin as direct data for this compound in knockout models is not yet available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments in the validation of GPRC6A-targeted compounds.
Generation of GPRC6A Knockout Mice
GPRC6A knockout mice are typically generated using homologous recombination to delete a critical exon of the Gprc6a gene.
-
Targeting Vector Construction: A targeting vector is created containing a selectable marker (e.g., a neomycin resistance cassette) flanked by DNA sequences homologous to the regions upstream and downstream of the target exon.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, where homologous recombination can occur, replacing the target exon with the selectable marker.
-
Selection and Screening of ES Cells: ES cells that have successfully incorporated the targeting vector are selected for and screened by PCR and Southern blotting to confirm the correct gene targeting event.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the targeted ES cells.
-
Breeding and Genotyping: Chimeric mice are bred with wild-type mice to produce heterozygous offspring. These are then interbred to generate homozygous GPRC6A knockout mice, confirmed by PCR genotyping.
In Vivo Ligand Administration and Metabolic Analysis
To assess the in vivo effects of a GPRC6A agonist, the following protocol is typically employed.
-
Animal Groups: Age- and sex-matched wild-type and GPRC6A knockout mice are used.
-
Compound Administration: this compound (or other ligands) and a vehicle control are administered to both wild-type and knockout mice, typically via intraperitoneal (IP) injection.
-
Glucose Tolerance Test (GTT):
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
A bolus of glucose is administered via IP injection.
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
-
Blood and Tissue Collection: At the end of the study, blood samples are collected for analysis of serum parameters (e.g., insulin, IL-6). Tissues can also be harvested for further molecular analysis (e.g., Western blotting for signaling pathway components).
Visualizing the Molecular and Experimental Landscape
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: GPRC6A Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating this compound in GPRC6A KO Models.
Caption: Logical Framework for On-Target Validation.
References
- 1. Murine GPRC6A Mediates Cellular Responses to L-Amino Acids, but Not Osteocalcin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. GPRC6A is a Potential Therapeutic Target for Metformin Regulation of Glucose Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of DJ-V-159: A Guide to Cross-Reactivity and Specificity
For researchers and professionals in drug development, understanding the specificity of a novel compound is paramount. This guide provides a comparative overview of DJ-V-159, a novel agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A), against other known activators of this receptor. Due to the limited publicly available cross-reactivity data for this compound, this guide emphasizes the reported selectivity from its discovery publication and offers a detailed protocol for conducting comprehensive cross-reactivity studies.
Performance Comparison
This compound was identified through a computational, structure-based high-throughput screening approach as a potent GPRC6A agonist.[1][2] It has been shown to stimulate insulin (B600854) secretion in vitro and lower blood glucose levels in mice, highlighting its therapeutic potential for type 2 diabetes.[1][3] While extensive off-target profiling data for this compound is not yet published, the initial findings suggest a higher specificity for GPRC6A compared to its endogenous ligands.[1]
The table below summarizes the known activators of GPRC6A and their potential for cross-reactivity.
| Compound | Type | Primary Target | Known Off-Targets / Cross-Reactivities | Reference |
| This compound | Small Molecule (synthetic) | GPRC6A | Data not publicly available; initial studies suggest selectivity over non-transfected cells. | [1][2] |
| L-Arginine | Amino Acid (endogenous) | GPRC6A | Nitric oxide synthesis, various metabolic pathways. | |
| Osteocalcin | Peptide Hormone (endogenous) | GPRC6A | Its direct interaction with GPRC6A is debated in some studies. | [4][5][6] |
| Testosterone | Steroid Hormone (endogenous) | Androgen Receptor, GPRC6A | Androgen receptor-mediated genomic and non-genomic effects. | |
| Calcium (Ca2+) | Divalent Cation (endogenous) | GPRC6A, Calcium-Sensing Receptor (CaSR), and numerous other proteins. |
Signaling Pathway of GPRC6A Activation
The following diagram illustrates the signaling pathway initiated by the activation of GPRC6A.
Caption: GPRC6A signaling cascade upon agonist binding.
Experimental Protocols
To rigorously assess the cross-reactivity of a compound like this compound, a multi-faceted approach is recommended. Below is a detailed protocol for a comprehensive in vitro cross-reactivity profiling study.
Objective: To determine the binding affinity of this compound to a panel of off-target receptors, ion channels, and enzymes.
Materials:
-
This compound
-
A panel of recombinant human receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen Panel, DiscoverX KINOMEscan)
-
Radiolabeled ligands specific for each target in the panel
-
Cell membranes or purified proteins for each target
-
Assay buffers specific to each target
-
Scintillation vials and fluid (for radioligand binding assays)
-
Microplates (96-well or 384-well)
-
Plate reader (e.g., scintillation counter, fluorescence polarization reader)
Methodology: Radioligand Binding Assay (Representative Protocol)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 10 µM down to 1 nM).
-
Assay Setup:
-
To each well of a microplate, add the assay buffer, a known concentration of the radiolabeled ligand, and the cell membranes or purified protein expressing the target receptor.
-
Add the various concentrations of this compound to the test wells.
-
Include control wells:
-
Total binding: contains buffer, radioligand, and protein (no competitor).
-
Non-specific binding: contains buffer, radioligand, protein, and a high concentration of a known non-radiolabeled ligand for the target to saturate binding sites.
-
Vehicle control: contains buffer, radioligand, protein, and the same concentration of solvent used for this compound.
-
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. This traps the cell membranes (and the bound radioligand) on the filter while allowing the unbound radioligand to pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
Significant interaction is typically considered a >50% inhibition at a certain concentration (e.g., 10 µM).
-
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: Workflow for small molecule cross-reactivity testing.
References
- 1. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
- 2. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Murine GPRC6A Mediates Cellular Responses to L-Amino Acids, but Not Osteocalcin Variants | PLOS One [journals.plos.org]
A Comparative Guide to the In Vitro and In Vivo Effects of DJ-V-159
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of DJ-V-159, a novel agonist of the G protein-coupled receptor family C group 6 member A (GPRC6A). The data presented herein is compiled from preclinical studies to offer an objective overview of its performance, alongside alternative GPRC6A agonists and a standard-of-care comparator for its glucose-lowering effects.
Executive Summary
This compound demonstrates promising activity as a GPRC6A agonist, exhibiting effects both in cellular assays and in animal models. In vitro, it activates downstream signaling pathways and stimulates insulin (B600854) secretion. In vivo, it has been shown to effectively lower blood glucose levels in mice. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a thorough understanding of this compound's pharmacological profile.
Data Presentation: A Comparative Analysis
In Vitro Effects: GPRC6A Activation and Insulin Secretion
The following table summarizes the key in vitro findings for this compound and known GPRC6A ligands, L-Arginine and Osteocalcin.
| Parameter | This compound | L-Arginine | Osteocalcin |
| Target Receptor | GPRC6A[1][2][3][4] | GPRC6A[5][6][7] | GPRC6A[8][9][10] |
| Cell Line | HEK-293 (GPRC6A transfected), MIN-6 | HEK-293 (GPRC6A transfected), Pancreatic Islets | HEK-293 (GPRC6A transfected), TC-6 |
| Effect | Activates ERK, Stimulates cAMP production, Stimulates insulin secretion[1][2][4] | Activates ERK, Stimulates cAMP accumulation, Stimulates insulin secretion[5][6][7][11] | Activates ERK, Stimulates cAMP accumulation, Stimulates insulin secretion[5][9][10] |
| Potency | Dose-dependently stimulates cAMP production at 0.2 nM[1][2][4] | Stimulates cAMP accumulation at 20 mM[5] | Stimulates ERK phosphorylation with an estimated EC50 of 49.9 ng/mL[9] |
In Vivo Effects: Glucose Lowering in Mice
The table below compares the in vivo glucose-lowering effects of this compound with the widely used anti-diabetic drug, Metformin.
| Parameter | This compound | Metformin |
| Animal Model | Wildtype C57BL/6 mice[1] | Wildtype mice[12][13] |
| Dosage | 10 mg/kg (intraperitoneal)[1] | 300 mg/kg (intraperitoneal) or 400 mg/kg (oral gavage)[1][12] |
| Effect | Reduces blood glucose levels[1] | Lowers blood glucose levels[12][13] |
| Quantitative Data | 43.6% reduction at 60 mins, 41.9% reduction at 90 mins[1] | Improves glucose tolerance; specific percentage reduction varies by study and administration route[12][13] |
| Vehicle | 95% PEG + 5% DMSO[1] | Vehicle (not specified in all studies) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
In Vitro Assays
1. ERK Phosphorylation Assay
-
Cell Culture: HEK-293 cells are transiently or stably transfected with a plasmid encoding human GPRC6A. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
Prior to the assay, cells are serum-starved for 24 hours.
-
Cells are then stimulated with various concentrations of the test compound (e.g., this compound, L-Arginine) for a specified time (e.g., 5-15 minutes).
-
Following stimulation, cells are fixed with 4% paraformaldehyde and permeabilized with a suitable buffer.
-
Phosphorylated ERK (pERK) and total ERK levels are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies.
-
The fluorescence intensity is measured using a plate reader, and the ratio of pERK to total ERK is calculated to determine the extent of ERK activation[14][15][16].
-
2. cAMP Production Assay
-
Cell Culture: GPRC6A-expressing HEK-293 cells are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Cells are incubated with different concentrations of the test compound for a defined period.
-
Intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based reporter system (e.g., cAMP-Glo™ Assay)[17][18][19][20][21].
-
3. Insulin Secretion Assay
-
Cell Culture: Mouse insulinoma (MIN-6) cells, which retain glucose-stimulated insulin secretion characteristics, are used. They are cultured in DMEM with high glucose, supplemented with FBS and other necessary nutrients.
-
Assay Procedure:
-
MIN-6 cells are seeded in 24-well plates and cultured to form a confluent monolayer.
-
Before the assay, cells are pre-incubated in a low-glucose Krebs-Ringer Bicarbonate Buffer (KRBH).
-
The pre-incubation buffer is then replaced with KRBH containing a stimulatory glucose concentration (e.g., 16.7 mM) and the test compound at various concentrations.
-
After a specific incubation period (e.g., 1-2 hours), the supernatant is collected.
-
The concentration of secreted insulin in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA)[22][23][24][25][26].
-
In Vivo Assay
1. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Model: Male C57BL/6 mice, typically 8-10 weeks old, are used.
-
Procedure:
-
Mice are fasted overnight (for approximately 16 hours) with free access to water[27].
-
A baseline blood glucose measurement is taken from the tail vein (time 0).
-
The test compound (this compound or vehicle) is administered via intraperitoneal (IP) injection.
-
After a set period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered via IP injection[27][28][29][30][31].
-
Blood glucose levels are measured from the tail vein at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer[27][28][29][30][31].
-
The data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.
-
Mandatory Visualization
GPRC6A Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by the activation of the GPRC6A receptor by agonists like this compound.
Caption: GPRC6A signaling cascade.
Experimental Workflow: In Vivo Glucose Tolerance Test
The following diagram outlines the workflow for conducting an intraperitoneal glucose tolerance test (IPGTT) in mice to evaluate the efficacy of compounds like this compound.
Caption: IPGTT experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 4. This compound = 98 HPLC 2253744-53-3 [sigmaaldrich.com]
- 5. GPRC6A Mediates the Effects of l-Arginine on Insulin Secretion in Mouse Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. GPRC6A Mediates Responses to Osteocalcin in β-Cells In Vitro and Pancreas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice | Aging [aging-us.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 18. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 21. Assay in Summary_ki [bdb99.ucsd.edu]
- 22. benchchem.com [benchchem.com]
- 23. Insulin secretion assay [bio-protocol.org]
- 24. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 28. mmpc.org [mmpc.org]
- 29. diacomp.org [diacomp.org]
- 30. mmpc.org [mmpc.org]
- 31. IP Glucose Tolerance Test in Mouse [protocols.io]
Independent Verification of DJ-V-159 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPRC6A agonist, DJ-V-159, with other therapeutic alternatives for type 2 diabetes. The information is compiled from publicly available experimental data to assist in the independent verification of its activity.
Mechanism of Action: this compound
This compound is a selective agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A). Activation of GPRC6A by this compound initiates a signaling cascade that includes the activation of Extracellular signal-regulated kinase (ERK) and the stimulation of cyclic AMP (cAMP) production. These intracellular events are linked to the compound's observed physiological effects of promoting insulin (B600854) secretion from pancreatic β-cells and subsequently lowering blood glucose levels.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating the GPRC6A receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the activity of this compound with other relevant compounds.
Table 1: In Vitro Activity Comparison
| Compound/Drug Class | Target | Assay | Cell Line | Result |
| This compound | GPRC6A | ERK Activation | HEK-293 (GPRC6A transfected) | Potency similar to L-Arginine |
| This compound | GPRC6A | cAMP Production | HEK-293 (GPRC6A transfected) | Response observed at 0.2 nM |
| This compound | GPRC6A | Insulin Secretion | MIN-6 | Increased insulin stimulation index, similar to Osteocalcin |
| L-Arginine | GPRC6A | ERK Activation | HEK-293 (GPRC6A transfected) | Known GPRC6A agonist |
| Osteocalcin | GPRC6A | Insulin Secretion | MIN-6 | Known GPRC6A ligand, stimulates insulin secretion |
| Metformin | Primarily AMPK | ERK Activation | HaCaT | Increased p-ERK1/2 levels |
| GLP-1 Agonists | GLP-1 Receptor | Insulin Secretion | MIN-6 | Potentiates glucose-stimulated insulin secretion |
Table 2: In Vivo Activity Comparison
| Compound | Dose | Route | Animal Model | Primary Outcome | Result |
| This compound | 10 mg/kg | Intraperitoneal | Wild-type mice | Blood Glucose Reduction | 43.6% reduction at 60 min, 41.9% at 90 min |
| Metformin | 300 mg/kg | Intraperitoneal | Wild-type mice | Blood Glucose Reduction | 45.5% reduction at 60 min, 54.2% at 90 min |
| SGLT-2 Inhibitors | Varies | Oral | Humans | HbA1c Reduction | ~0.4-1.0% reduction |
| DPP-4 Inhibitors | Varies | Oral | Humans | HbA1c Reduction | ~0.5-0.8% reduction |
| GLP-1 Receptor Agonists | Varies | Subcutaneous | Humans | HbA1c Reduction | ~0.5-1.5% reduction |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro characterization of this compound.
1. ERK Activation Assay (Western Blot)
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a GPRC6A expression plasmid using a suitable transfection reagent (e.g., Lipofectamine). Non-transfected cells serve as a negative control.
-
-
Cell Treatment:
-
24-48 hours post-transfection, cells are serum-starved for 4-6 hours.
-
Cells are then treated with varying concentrations of this compound, L-Arginine (positive control), or vehicle for 5-15 minutes.
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
2. cAMP Production Assay (ELISA)
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured and transfected with the GPRC6A expression plasmid as described for the ERK activation assay.
-
-
Cell Treatment:
-
Transfected cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Cells are then stimulated with different concentrations of this compound or a known adenylyl cyclase activator (e.g., forskolin) for 15-30 minutes.
-
-
cAMP Extraction and Measurement:
-
The reaction is stopped, and intracellular cAMP is extracted using a lysis buffer provided in a commercial cAMP ELISA kit.
-
The cAMP concentration in the cell lysates is measured according to the manufacturer's instructions of the competitive ELISA kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the samples is determined by interpolating from the standard curve.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture:
-
MIN-6 cells (a mouse pancreatic β-cell line) are cultured in DMEM with high glucose, supplemented with FBS, penicillin-streptomycin, and β-mercaptoethanol.
-
-
Cell Treatment:
-
Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Prior to the assay, cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer for 1-2 hours.
-
The pre-incubation buffer is replaced with fresh KRB buffer containing low glucose, high glucose, or high glucose plus different concentrations of this compound or Osteocalcin. Cells are incubated for 1-2 hours.
-
-
Insulin Measurement:
-
The supernatant is collected, and the concentration of secreted insulin is measured using a mouse insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
The amount of secreted insulin is normalized to the total protein content of the cells in each well. The stimulation index is calculated as the ratio of insulin secreted under high glucose (with or without compound) to insulin secreted under low glucose.
-
Experimental Workflow: In Vivo Assay
Caption: Workflow for in vivo glucose-lowering assessment.
4. In Vivo Blood Glucose Lowering Assay
-
Animal Model:
-
Male wild-type C57BL/6 mice (8-10 weeks old) are used.
-
Animals are housed under standard conditions with ad libitum access to food and water.
-
-
Experimental Procedure:
-
Mice are fasted for 4-6 hours before the experiment.
-
A baseline blood glucose measurement is taken from the tail vein using a glucometer (time 0).
-
Mice are then administered an intraperitoneal (IP) injection of this compound (e.g., 10 mg/kg), Metformin (e.g., 300 mg/kg as a comparator), or vehicle control.
-
Blood glucose levels are subsequently measured at various time points (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
-
Data Analysis:
-
The percentage reduction in blood glucose from baseline is calculated for each time point for each treatment group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the effects of this compound and the comparator to the vehicle control.
-
Safety Operating Guide
Essential Safety and Operational Protocols for the Handling of DJ-V-159
Disclaimer: The compound "DJ-V-159" appears to be a fictional or hypothetical substance, as no specific safety and handling information is available in the public domain. The following guide is a template based on best practices for handling potent, novel chemical compounds in a laboratory setting. Researchers and scientists must adapt these procedures based on a thorough risk assessment of the actual substance being handled.
This document provides essential safety, operational, and disposal information for the handling of the hypothetical compound this compound. The procedural guidance herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive framework for safe laboratory conduct.
Compound Identification and Properties
A summary of the hypothetical physical, chemical, and toxicological properties of this compound is presented below. These values are for illustrative purposes and should be replaced with actual experimental data.
| Property | Value |
| IUPAC Name | (Illustrative) 2-(4-chlorophenyl)-5-fluoro-1H-indole |
| Molecular Formula | C₁₄H₉ClFN |
| Molecular Weight | 245.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol (B145695), insoluble in water |
| Melting Point | 150-155 °C |
| Boiling Point | Not determined |
| LD₅₀ (Oral, Rat) | 50 mg/kg (Estimated) |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) (Assumed) |
Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound in various laboratory contexts.
| Task | Required PPE |
| Handling Solid Compound | Double nitrile gloves, lab coat, safety glasses with side shields, and a NIOSH-approved respirator with a P100 filter. Work must be conducted in a certified chemical fume hood. |
| Handling Solutions (<1 mg/mL) | Single nitrile gloves, lab coat, and safety glasses. Work should be performed in a chemical fume hood or on a bench with appropriate local exhaust ventilation. |
| In-vitro/In-vivo Experiments | PPE should be selected based on a risk assessment of the specific procedures. At a minimum, a lab coat, safety glasses, and appropriate gloves are required. |
| Waste Disposal | Double nitrile gloves, lab coat, safety glasses, and a face shield if there is a splash hazard. |
Experimental Protocols
-
Preparation: Don all required PPE for handling the solid compound. Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.
-
Weighing:
-
Tare a suitable weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a chemical-resistant spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to the weighing vessel containing the compound.
-
Gently swirl or vortex the vessel until the compound is fully dissolved.
-
Transfer the solution to a labeled storage container.
-
-
Decontamination: Decontaminate the spatula, weighing vessel, and any other surfaces that may have come into contact with the solid compound using a 10% bleach solution followed by a 70% ethanol rinse.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) as described in the previous protocol.
-
Cell Culture: Culture the desired cell line to the appropriate confluency in multi-well plates.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the existing media from the cells and add the media containing the various concentrations of this compound.
-
Include appropriate vehicle controls (media with the same concentration of DMSO without the compound).
-
-
Incubation: Incubate the cells for the desired time period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, gene expression analysis).
Workflow and Safety Diagrams
The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
